molecular formula C12H16O5 B580480 Tatarinoid A CAS No. 1229005-35-9

Tatarinoid A

Cat. No.: B580480
CAS No.: 1229005-35-9
M. Wt: 240.25 g/mol
InChI Key: YZDSYNUVCHNUIT-SSDOTTSWSA-N
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Description

Tatarinoid A is a phenylpropanoid natural product isolated from the medicinal plant Acorus tatarinowii . This compound is of significant interest in neuroscience and neuropharmacology research, particularly for investigating novel therapies for Major Depressive Disorder (MDD) . The rhizomes of Acorus tatarinowii have a long history of use in traditional medicine for treating brain and nervous system conditions, positioning this compound as a key candidate for elucidating the plant's mechanistic pathways . Research into this compound is focused on its potential multi-target mechanisms. Studies employing network pharmacology suggest that bioactive compounds from Acorus tatarinowii may exert antidepressant effects by modulating key signaling pathways, including the PI3K-Akt, cAMP, and MAPK signaling cascades . Furthermore, in vitro studies have evaluated this compound for its cAMP regulatory activity, a critical second messenger system in neuronal signaling and a known target for neuropsychiatric therapeutics . This makes this compound a valuable research tool for probing the complex biology of mood disorders and developing new treatment strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDSYNUVCHNUIT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=CC(=C(C=C1OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229005-35-9
Record name (2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one
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Foundational & Exploratory

The Mechanism of Action of Tatarinoid A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a comprehensive overview of the potential mechanism of action of Tatarinoid A. It is important to note that, as of this writing, direct experimental studies detailing the specific molecular mechanisms of this compound are limited in the public domain. Therefore, this guide synthesizes information from studies on the source plant, Acorus tatarinowii, its other bioactive constituents, and computational predictions to propose a plausible mechanism of action for this compound. This information is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.

Introduction to this compound

This compound is a natural compound isolated from the rhizome of Acorus tatarinowii Schott, a plant with a long history in traditional Chinese medicine.[1] The plant's extracts are known to possess a range of pharmacological effects, primarily targeting the central nervous system through the regulation of cyclic adenosine (B11128) monophosphate (cAMP) activity.[1] Phytochemical analyses of Acorus tatarinowii have identified numerous bioactive compounds, including terpenoids, phenylpropanoids, lignans, and alkaloids, which contribute to its therapeutic properties.[2][3] While the bioactivity of many of these compounds has been explored, this compound itself remains a less-studied molecule.

This guide will explore the potential mechanism of action of this compound by examining the well-documented activities of other compounds from Acorus tatarinowii, with a focus on pathways relevant to cancer research and drug development, such as apoptosis and key signaling cascades.

Bioactive Compounds of Acorus tatarinowii and Their Mechanisms

To infer the potential mechanism of this compound, it is instructive to review the known biological activities of other compounds isolated from Acorus tatarinowii. The most studied of these is β-asarone, a phenylpropanoid that has demonstrated significant neuroprotective and potential anti-cancer effects.

Compound ClassExemplar CompoundReported Biological ActivityKey Signaling Pathways Modulated
Phenylpropanoidsβ-asaroneNeuroprotection, Anti-inflammatory, Anti-apoptotic, Potential anti-tumorPI3K/Akt/mTOR, CaMKII/CREB/Bcl-2, JNK, Nrf2-ARE
TerpenoidsNot specifiedAntidepressant, Anticonvulsant, AntianxietycAMP signaling
LignansHeterotropanAnti-inflammatoryNF-κB signaling
FlavonoidsApigeninNeuroprotection, Apoptosis induction in tumor cellsMAPK/ERK, PI3K-Akt
AlkaloidsNorimeluteine, NorrufescineAntitumor activityNot specified

This table summarizes findings from multiple sources.[2]

Predicted Core Targets and Signaling Pathways

A network pharmacology-based study on the active compounds of Acorus tatarinowii predicted several core molecular targets that may mediate their therapeutic effects. These targets are central to cellular processes such as proliferation, apoptosis, and inflammation, and are frequently dysregulated in cancer. The predicted core targets include:

  • TP53: A tumor suppressor protein that regulates the cell cycle and induces apoptosis.

  • STAT3: A transcription factor that plays a key role in cell survival and proliferation.

  • AKT1, PIK3CA, PIK3R1: Key components of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.

Based on these predictions, the primary signaling pathways potentially modulated by this compound and other bioactive compounds from Acorus tatarinowii include the PI3K/Akt signaling pathway , the MAPK signaling pathway , and the cAMP signaling pathway .

Detailed Mechanism of Action: Focus on Apoptosis and Key Signaling Pathways

Given the established role of Acorus tatarinowii's constituents in regulating cell survival and apoptosis, a plausible mechanism of action for this compound in a cancer context would involve the induction of programmed cell death and the modulation of pro-survival signaling pathways.

Induction of Apoptosis

Bioactive compounds from Acorus tatarinowii, such as β-asarone, have been shown to inhibit neuronal apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, β-asarone was found to inhibit the pro-apoptotic protein Bax while activating the anti-apoptotic protein Bcl-2. It is plausible that this compound could exert a pro-apoptotic effect in cancer cells by reversing this balance, leading to the activation of the intrinsic apoptosis pathway.

cluster_0 This compound (Hypothesized Action) cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway Tatarinoid_A This compound Bcl2 Bcl-2 (Anti-apoptotic) Tatarinoid_A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Tatarinoid_A->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Tatarinoid_A This compound (Hypothesized Action) Tatarinoid_A->PI3K Inhibits cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->Gene_Expression Translocates to nucleus and promotes transcription Tatarinoid_A This compound (Hypothesized Action) Tatarinoid_A->JAK Inhibits Tatarinoid_A->STAT3 Inhibits phosphorylation

References

Tatarinoid A: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tatarinoid A, a phenylpropanoid first identified in 2010, has emerged as a compound of interest due to its modulatory effects on cyclic adenosine (B11128) monophosphate (cAMP) signaling, a crucial pathway in cellular communication. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, detailed experimental protocols for its isolation and analysis of its biological activity, and a summary of its known quantitative data. The guide also features visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of this promising natural product.

Discovery and Natural Source

This compound was first isolated and identified by a team of researchers led by Tong et al. in 2010.[1] It is a naturally occurring phenylpropanoid compound.

The exclusive natural source of this compound identified to date is the rhizome of Acorus tatarinowii Schott, a perennial herbaceous plant belonging to the Acoraceae family.[1] This plant has a long history of use in traditional Chinese medicine for treating various ailments, particularly those related to the central nervous system.[2][3] The discovery of this compound and other bioactive compounds in A. tatarinowii has provided a scientific basis for some of its traditional applications.[2][3]

Physicochemical Properties

The detailed physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC11H14O4[1]
Molecular Weight210.23 g/mol [1]
ClassPhenylpropanoid[1]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and the subsequent evaluation of its biological activity.

Isolation of this compound from Acorus tatarinowii

The following protocol is based on the methodology described by Tong et al. (2010).[1]

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_final_product Final Product plant_material Dried rhizomes of Acorus tatarinowii extraction Percolation with 95% EtOH plant_material->extraction crude_extract Crude EtOH Extract partition Suspension in H2O and partitioning with EtOAc crude_extract->partition etoac_fraction etoac_fraction partition->etoac_fraction EtOAc Fraction silica_gel Silica (B1680970) Gel Column Chromatography (Gradient elution: petroleum ether-acetone) etoac_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography (Elution with CHCl3-MeOH 1:1) fractions->sephadex hplc Preparative HPLC (MeOH-H2O gradient) sephadex->hplc tatarinoid_a Pure this compound hplc->tatarinoid_a

Figure 1: Isolation workflow for this compound.

Protocol:

  • Extraction: The air-dried and powdered rhizomes of Acorus tatarinowii are percolated with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The resulting EtOAc-soluble fraction is concentrated.

  • Silica Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether-acetone to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are combined and further purified by column chromatography on a Sephadex LH-20 column, eluting with a chloroform-methanol (1:1) mixture.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC using a methanol-water gradient elution to yield pure this compound.

cAMP Regulatory Activity Assay

The effect of this compound on cyclic AMP (cAMP) levels was determined using the AlphaScreen cAMP Assay Kit, a competitive immunoassay.[4]

AlphaScreen cAMP Assay Workflow

G cluster_cell_prep Cell Preparation & Stimulation cluster_assay_procedure Assay Procedure cluster_measurement Measurement cells N1E-115 neuroblastoma cells stimulation Incubation with this compound (or control) cells->stimulation lysis Cell Lysis & Addition of Acceptor Beads (anti-cAMP Ab) stimulation->lysis competition Competition between cellular cAMP and Biotin-cAMP for Ab binding lysis->competition detection Addition of Streptavidin-Donor Beads and Incubation competition->detection readout AlphaScreen Signal Detection (Luminescence) detection->readout analysis Data Analysis: Signal is inversely proportional to cAMP level readout->analysis

Figure 2: AlphaScreen cAMP assay workflow.

Protocol:

  • Cell Culture and Treatment: N1E-115 neuroblastoma cells are cultured under standard conditions. Prior to the assay, cells are incubated with various concentrations of this compound or a vehicle control.

  • Cell Lysis and Bead Addition: Following treatment, the cells are lysed, and AlphaScreen Acceptor beads conjugated to an anti-cAMP antibody are added.

  • Competitive Binding: Biotinylated cAMP is then added to the mixture. The cellular cAMP produced in response to this compound competes with the biotinylated cAMP for binding to the antibody on the Acceptor beads.

  • Signal Generation: Streptavidin-coated Donor beads are added, which bind to the biotinylated cAMP. When a Donor bead and an Acceptor bead are in close proximity (i.e., when biotinylated cAMP is bound to the antibody), a chemiluminescent signal is generated upon excitation.

  • Detection: The signal is measured using a suitable plate reader. The intensity of the signal is inversely proportional to the amount of cAMP produced by the cells.

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its ability to modulate intracellular cAMP levels.

cAMP Regulatory Activity

In the initial discovery, this compound was evaluated for its cAMP regulatory activity in N1E-115 neuroblastoma cells. The results from the AlphaScreen assay indicated that this compound weakly increases cAMP levels.[1]

CompoundConcentrationActivityCell LineAssayReference
This compound50 µMWeakly increased cAMP levelsN1E-115 neuroblastomaAlphaScreen[1]

cAMP Signaling Pathway

G cluster_upstream Upstream Regulation cluster_enzyme cAMP Synthesis & Degradation cluster_downstream Downstream Effectors cluster_tatarinoid Potential this compound Action GPCR G-protein Coupled Receptor (GPCR) G_protein G-protein (Gs/Gi) GPCR->G_protein Ligand Binding AC Adenylyl Cyclase (AC) G_protein->AC Activation/Inhibition cAMP cAMP AC->cAMP Synthesis PDE Phosphodiesterase (PDE) AMP 5'-AMP PDE->AMP Degradation ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA EPAC Exchange Protein directly Activated by cAMP (EPAC) cAMP->EPAC CNG Cyclic Nucleotide-gated Ion Channels cAMP->CNG Cellular_Response Cellular Response (e.g., gene expression, metabolism) PKA->Cellular_Response EPAC->Cellular_Response CNG->Cellular_Response Tatarinoid_A This compound Tatarinoid_A->AC Activates? Tatarinoid_A->PDE Inhibits?

Figure 3: The cAMP signaling pathway and potential points of intervention for this compound.

The precise mechanism by which this compound increases cAMP levels has not been fully elucidated. It may act by either stimulating adenylyl cyclase, the enzyme responsible for cAMP synthesis, or by inhibiting a phosphodiesterase (PDE), the enzyme that degrades cAMP. Further research is required to pinpoint its exact molecular target within this pathway.

Other Potential Bioactivities

While specific studies on this compound are limited, other compounds from Acorus tatarinowii, particularly phenylpropanoids like α-asarone and β-asarone, have been reported to possess a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticonvulsant effects.[5][6][7] Given the structural similarity, it is plausible that this compound may also exhibit some of these properties, although this requires experimental verification.

Future Directions

The discovery of this compound and its effect on the cAMP signaling pathway opens up several avenues for future research. Key areas for further investigation include:

  • Mechanism of Action: Elucidating the precise molecular target of this compound within the cAMP pathway is crucial for understanding its pharmacological effects.

  • Broader Bioactivity Screening: A comprehensive screening of this compound for other biological activities, such as neuroprotective, anti-inflammatory, and anticancer effects, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological evaluation will help in identifying the key structural features responsible for its activity and in the development of more potent and selective modulators of the cAMP pathway.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of diseases where the cAMP pathway is dysregulated is a critical next step towards potential therapeutic applications.

Conclusion

This compound represents a novel phenylpropanoid with demonstrated effects on the cAMP signaling pathway. This technical guide has provided a detailed overview of its discovery, natural source, and the experimental protocols for its study. While the initial findings are promising, further in-depth research is necessary to fully characterize its pharmacological profile and to explore its potential as a lead compound for drug development. The information and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

The Biosynthesis of Tatarinoid A in Acorus tatarinowii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorus tatarinowii Schott, a perennial herbaceous plant, has a long history of use in traditional medicine for treating various neurological disorders. Its rhizomes are rich in a diverse array of bioactive secondary metabolites, including phenylpropanoids, which are of significant interest to the pharmaceutical industry. Among these, Tatarinoid A, a phenylpropanoid derivative, has been identified as one of the many constituents of this plant. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthesis of this compound, integrating transcriptomic data from A. tatarinowii and established knowledge of phenylpropanoid metabolism.

Proposed Biosynthesis Pathway of this compound

While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a putative pathway can be proposed based on the general phenylpropanoid pathway, a highly conserved metabolic route in plants. This pathway commences with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of phenylpropanoid compounds.

The initial steps of the pathway involve the conversion of L-phenylalanine to 4-coumaroyl-CoA. This is followed by a series of hydroxylation, methylation, and other modification reactions to yield the specific structure of this compound. The proposed pathway is as follows:

  • Deamination of L-phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

  • Hydroxylation of trans-cinnamic acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

  • Activation of p-coumaric acid: 4-Coumarate:CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

  • Further modifications: From 4-coumaroyl-CoA, the pathway diverges to produce a vast array of phenylpropanoids. For the biosynthesis of this compound, a series of hydroxylation and methylation steps are proposed, catalyzed by enzymes such as Caffeic acid 3-O-methyltransferase (COMT). The precise sequence and intermediates leading to this compound from 4-coumaroyl-CoA require further investigation. A plausible route involves the formation of intermediates such as caffeoyl-CoA and feruloyl-CoA, which are common precursors for many phenylpropanoids found in A. tatarinowii.

Below is a diagram illustrating the putative biosynthesis pathway of this compound.

Tatarinoid_A_Biosynthesis cluster_core_pathway Core Phenylpropanoid Pathway cluster_specific_pathway Putative this compound Specific Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Further Intermediates Further Intermediates 4-Coumaroyl-CoA->Further Intermediates Hydroxylases, Methyltransferases (e.g., COMT) This compound This compound Further Intermediates->this compound Multiple Steps Experimental_Workflow A_tatarinowii_Plant A. tatarinowii Plant Material (Rhizome) Metabolite_Extraction Metabolite Extraction A_tatarinowii_Plant->Metabolite_Extraction RNA_Extraction RNA Extraction A_tatarinowii_Plant->RNA_Extraction LC_MS_Analysis LC-MS/MS Analysis (Intermediates & this compound) Metabolite_Extraction->LC_MS_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Pathway_Elucidation Pathway Elucidation LC_MS_Analysis->Pathway_Elucidation qRT_PCR qRT-PCR Analysis cDNA_Synthesis->qRT_PCR Gene_Identification Candidate Gene Identification (from Transcriptome) Gene_Identification->qRT_PCR Gene_Cloning Gene Cloning & Heterologous Expression Gene_Identification->Gene_Cloning qRT_PCR->Pathway_Elucidation Protein_Purification Recombinant Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assays Enzyme Assays Protein_Purification->Enzyme_Assays Enzyme_Assays->Pathway_Elucidation

An In-depth Technical Guide to the Physicochemical and Biological Properties of Tatarinoid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tatarinoid A, a phenylpropanoid with the molecular formula C₁₂H₁₆O₅, presents a subject of interest for further scientific investigation. This technical guide provides a summary of its known physical and chemical properties and outlines the standard experimental methodologies required for a comprehensive characterization. While specific experimental data on its biological activities and effects on signaling pathways are not extensively available in current literature, this document details the established protocols for evaluating its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. The included diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of a novel natural product like this compound, serving as a methodological guide for future research.

Physical and Chemical Properties

This compound is a naturally occurring phenylpropanoid.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₅[1]
Molecular Weight 240.25 g/mol [1]
CAS Number 1229005-35-9[1]
Appearance Powder[1]
Purity 95%~99% (as commercially available)
Experimental Protocols for Physicochemical Characterization

The melting point of this compound can be determined using a standard melting point apparatus.

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

The solubility of this compound can be determined in a range of common laboratory solvents.

  • Solvents: Water, Ethanol, Methanol (B129727), Dimethyl Sulfoxide (DMSO), Acetone.

  • Procedure:

    • Add a known small amount of this compound (e.g., 1 mg) to a test tube.

    • Add a small volume (e.g., 100 µL) of the solvent to be tested.

    • Vortex the mixture for 30 seconds.

    • Visually inspect for the presence of undissolved solid.

    • If the solid dissolves, continue adding the solute in known increments until saturation is reached. If the solid does not dissolve, incrementally add more solvent until dissolution is achieved or the compound is deemed insoluble.

    • Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration at saturation.

NMR spectroscopy is essential for elucidating the detailed chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Transfer the solution to a 5 mm NMR tube.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons and their neighboring environments.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete molecular structure.

IR spectroscopy is used to identify the functional groups present in this compound.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the powdered sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass spectrometry is used to determine the exact molecular weight and elemental composition, and to gain structural information through fragmentation patterns.

  • Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Full Scan MS: To determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions to deduce structural motifs.

Biological Activities and Signaling Pathways

While specific biological activities of this compound are not well-documented, as a phenylpropanoid, it may possess antioxidant, anti-inflammatory, anticancer, or neuroprotective properties, as these are common activities for this class of compounds. The following sections describe the standard experimental protocols to evaluate these potential activities.

Experimental Protocols for Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Hypothetical Signaling Pathway Modulation

Natural products often exert their biological effects by modulating specific intracellular signaling pathways. A compound like this compound could potentially interact with pathways involved in inflammation, cell survival, or apoptosis. The diagram below illustrates a generic representation of a signaling pathway that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates Inhibitor Inhibitory Protein Kinase2->Inhibitor phosphorylates (inactivation) TranscriptionFactor_inactive Transcription Factor (Inactive) TranscriptionFactor_active Transcription Factor (Active) TranscriptionFactor_inactive->TranscriptionFactor_active translocates to nucleus Inhibitor->TranscriptionFactor_inactive inhibits TatarinoidA This compound TatarinoidA->Kinase2 inhibits DNA DNA TranscriptionFactor_active->DNA binds to GeneExpression Gene Expression (e.g., Inflammatory Cytokines) DNA->GeneExpression regulates ExtracellularSignal Extracellular Signal (e.g., LPS) ExtracellularSignal->Receptor

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

Mandatory Visualizations

General Experimental Workflow for Characterization of this compound

The following diagram outlines a typical workflow for the isolation, characterization, and biological evaluation of a natural product like this compound.

G Start Plant Material Collection Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of this compound (e.g., HPLC) Extraction->Isolation StructureElucidation Structure Elucidation Isolation->StructureElucidation BiologicalScreening Biological Activity Screening Isolation->BiologicalScreening NMR NMR (1H, 13C, 2D) StructureElucidation->NMR MS Mass Spectrometry StructureElucidation->MS IR IR Spectroscopy StructureElucidation->IR Cytotoxicity Cytotoxicity Assays (e.g., MTT) BiologicalScreening->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition) BiologicalScreening->AntiInflammatory OtherAssays Other Bioassays (e.g., Antioxidant, Neuroprotection) BiologicalScreening->OtherAssays Mechanism Mechanism of Action Studies BiologicalScreening->Mechanism PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism->PathwayAnalysis

Caption: A typical experimental workflow for natural product research.

Conclusion

This compound is a phenylpropanoid whose full physicochemical and biological profile remains to be elucidated. This guide provides the known foundational data and, more importantly, a comprehensive set of standard operating procedures for its in-depth characterization. The outlined experimental protocols for determining physical properties, spectroscopic analysis, and biological activity screening offer a clear roadmap for researchers. The illustrative diagrams of a hypothetical signaling pathway and a general experimental workflow serve as practical conceptual tools for planning and executing future studies on this compound and other novel natural products. Further research following these established methodologies is crucial to unlock the potential therapeutic applications of this compound.

References

Potential Pharmacological Effects of Tatarinoid A on the Central Nervous System: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Tatarinoid A" is not found in the currently available scientific literature. This document extrapolates the potential pharmacological effects of a hypothetical triterpenoid (B12794562), herein named this compound, based on the known biological activities of extracts and compounds isolated from Aster tataricus, the plant genus from which such a compound might originate. All data and experimental protocols are derived from studies on Aster tataricus and its known constituents.

Introduction

Aster tataricus L.f., a perennial herb used in traditional medicine, is a rich source of bioactive secondary metabolites, including a diverse array of terpenoids, flavonoids, and cyclic peptides.[1][2][3] Extensive research has demonstrated the pharmacological potential of Aster tataricus extracts and its isolated compounds, revealing significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][4][5][6] This whitepaper will synthesize the existing data to build a profile of the potential pharmacological effects of a representative triterpenoid, this compound, on the central nervous system (CNS). The focus will be on its potential mechanisms of action in neuroinflammation and neuroprotection.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Aster tataricus extracts and its constituents, which may be indicative of the potential activity of this compound.

Table 1: In Vitro Anti-Neuroinflammatory Activity

BioassayTest SystemCompound/ExtractPotency (IC₅₀)Reference
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 cellsCompound 7 from A. tataricus8.5 µM[4]
Nitrite (B80452) Release InhibitionLPS-stimulated C6 astrocytoma cellsA. tataricus ethanolic extract (20 µg/mL)Significant reduction (p < 0.01)[7]
Nitrite Release InhibitionLPS-stimulated C6 astrocytoma cellsA. tataricus ethanolic extract (40 µg/mL)Significant reduction (p < 0.01)[7]

Table 2: Effects on Neurotransmitter and Oxidative Stress Markers in an Animal Model of Epilepsy

ParameterBrain TissueTreatment Group (PTZ-induced epilepsy model)ResultReference
Dopamine (B1211576)Whole brainA. tataricus extract (100 mg/kg)Significant increase[5][6][8]
DopamineWhole brainA. tataricus extract (200 mg/kg)Significant increase[5][6][8]
5-Hydroxytryptamine (5-HT)Whole brainA. tataricus extract (100 mg/kg)Significant increase[5][6][8]
5-Hydroxytryptamine (5-HT)Whole brainA. tataricus extract (200 mg/kg)Significant increase[5][6][8]
Oxidative StressWhole brainA. tataricus extract (100 and 200 mg/kg)Significant decrease[5][6][8]
Cytokine LevelsWhole brainA. tataricus extract (100 and 200 mg/kg)Significant decrease[5][6][8]

Potential Signaling Pathways

Based on studies of compounds from Aster tataricus, this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of NF-κB and MAPK Signaling Pathways

A plausible mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In neuroinflammatory conditions, lipopolysaccharide (LPS) can activate these pathways in microglia and astrocytes, leading to the production of pro-inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK, p38) TLR4->MAPK IKK IKK TLR4->IKK Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK->Gene activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates TatarinoidA This compound TatarinoidA->MAPK inhibits TatarinoidA->IKK inhibits NFkappaB_nuc->Gene activates

Potential inhibition of NF-κB and MAPK signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the neuropharmacological effects of this compound, based on protocols from cited literature.

Cell Culture and Viability Assay
  • Cell Lines: Murine microglia (BV-2), rat astrocytoma (C6), or primary astrocytes.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Viability Assay (MTT):

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

    • After 24 hours, cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Protocol:

    • Cells are seeded in 24-well plates and treated with this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The cell culture supernatant is collected.

    • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins
  • Protocol:

    • Cells are treated with this compound and/or LPS.

    • Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38, iNOS, COX-2, and β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Model of Neuroinflammation/Neurodegeneration
  • Model: Pentylenetetrazol (PTZ)-induced epilepsy in rats can be used to assess neuroprotective and cognitive-enhancing effects.[5][6][8]

  • Protocol:

    • Male Wistar rats are administered a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every other day for a specified duration to induce kindling.

    • This compound is administered orally at different doses (e.g., 100 and 200 mg/kg) for a period before and during PTZ administration.

    • Behavioral assessments (e.g., seizure scoring, Morris water maze for cognitive function) are performed.

    • At the end of the study, brain tissues are collected for histopathological analysis (e.g., Nissl staining to count surviving neurons) and biochemical assays (e.g., ELISA for dopamine and 5-HT, assays for oxidative stress markers like SOD and MDA).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Culture (Microglia, Astrocytes) B Cytotoxicity Assay (MTT) A->B C Anti-inflammatory Assay (Griess, ELISA) A->C E Animal Model (e.g., PTZ-induced Epilepsy) B->E Determine Non-toxic Dose D Mechanism Study (Western Blot for NF-κB, MAPK) C->D D->E Hypothesize Mechanism F Behavioral Tests (Morris Water Maze) E->F G Biochemical Analysis (Neurotransmitters, Oxidative Stress) E->G H Histopathology (Nissl Staining) E->H

Workflow for assessing the neuropharmacological effects of this compound.

Conclusion

While "this compound" remains a hypothetical compound, the substantial body of evidence from studies on Aster tataricus strongly suggests that a triterpenoid originating from this plant would possess significant neuropharmacological potential. The likely mechanisms of action include the suppression of neuroinflammatory pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators. Furthermore, in vivo studies on extracts from this plant point towards neuroprotective effects, including the amelioration of oxidative stress, restoration of neurotransmitter levels, and improvement of cognitive function. Future research should focus on the isolation and characterization of novel terpenoids from Aster tataricus to validate these potential therapeutic benefits for CNS disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of Kaempferol's Biological Activity

Introduction

Kaempferol (B1673270) is a natural flavonol, a type of flavonoid, found in a wide variety of plants and plant-derived foods, including broccoli, kale, spinach, and tea.[1][2] It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[3][4] As experimental screening of natural product libraries can be resource-intensive, in silico computational methods have become indispensable tools for predicting biological activity, elucidating mechanisms of action, and prioritizing compounds for further investigation.[5] This guide provides a comprehensive overview of the core in silico techniques used to predict the bioactivity of Kaempferol, details common experimental protocols for its evaluation, summarizes its quantitative biological data, and visualizes its interaction with key cellular signaling pathways.

In Silico Experimental Workflow

The computational prediction of a natural product's bioactivity, such as Kaempferol, follows a structured, multi-step workflow. This process allows researchers to build a comprehensive profile of a compound's potential therapeutic effects and liabilities, from initial screening to detailed molecular simulations.[5]

In_Silico_Workflow cluster_start 1. Compound Preparation cluster_admet 2. Pharmacokinetic & Toxicity Screening cluster_targeting 3. Target Identification & Interaction cluster_validation 4. Dynamic Validation & Refinement cluster_end 5. Final Analysis Start Obtain Kaempferol Structure (e.g., SMILES from PubChem) ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Start->ADMET Docking Molecular Docking (Predict Binding Affinity & Pose) Start->Docking Ligand Preparation Target Target Protein Preparation (from PDB) ADMET->Target MD Molecular Dynamics (MD) Simulation (Assess Complex Stability) Docking->MD Target->Docking End Analyze Interactions & Predict Biological Activity MD->End

A generalized workflow for the in silico bioactivity prediction of natural products.[5]

Methodologies and Experimental Protocols

In Silico Protocols

A. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction An early assessment of a compound's pharmacokinetic and toxicological properties is crucial in drug development.[5]

  • Objective : To computationally estimate the ADMET properties of Kaempferol to identify potential liabilities, such as poor oral bioavailability or toxicity.[5]

  • Methodology :

    • Ligand Input : Obtain the 2D structure of Kaempferol in a suitable format, such as SMILES (Simplified Molecular Input Line Entry System), from a database like PubChem (CID: 5280863).[5][6]

    • Server Submission : Utilize web-based tools such as SwissADME or pkCSM. Paste the SMILES string into the query box.[5][7]

    • Analysis : The server calculates a wide range of physicochemical properties (e.g., LogP, molecular weight), pharmacokinetic parameters (e.g., human intestinal absorption, blood-brain barrier permeability), and drug-likeness indicators (e.g., Lipinski's Rule of Five).[5][7]

B. Molecular Docking This technique predicts the preferred orientation of a ligand when bound to a receptor to estimate the strength of the interaction.[5][8]

  • Objective : To identify potential protein targets for Kaempferol and elucidate the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its bioactivity.[5]

  • Methodology :

    • Receptor Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges using software like BIOVIA Discovery Studio or AutoDock Tools.[5][6]

    • Ligand Preparation : Obtain the 3D structure of Kaempferol from a database like PubChem. Optimize the ligand's geometry and assign appropriate charges.[5][6]

    • Docking Simulation : Define a binding site or "grid box" on the receptor, typically centered on the active site. Use docking software (e.g., AutoDock, PyRx, CB-Dock) to simulate the binding process.[5][9][10]

    • Analysis of Results : The program outputs multiple binding poses with corresponding binding affinity scores (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. This pose is visualized to analyze specific molecular interactions with the protein's active site residues.[5][11]

In Vitro Assay Protocols

A. MTT Assay (Cell Viability) This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Objective : To determine the concentration of Kaempferol that inhibits the growth of cancer cells by 50% (IC50).

  • Methodology :

    • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and incubate for 24 hours.[12]

    • Treatment : Treat the cells with various concentrations of Kaempferol for a specified period (e.g., 24, 48, or 72 hours).[12]

    • MTT Addition : After incubation, add MTT solution to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.[12]

    • Solubilization : Remove the medium and add a solvent like DMSO to dissolve the formazan crystals.[12]

    • Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[12]

B. DPPH Radical Scavenging Assay (Antioxidant Activity) This assay measures the ability of a compound to act as a free radical scavenger.

  • Objective : To quantify the antioxidant potential of Kaempferol.

  • Methodology :

    • Sample Preparation : Prepare serial dilutions of Kaempferol.[13]

    • Reaction : In a 96-well plate, add the Kaempferol solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a solvent like ethanol.[12][13]

    • Incubation : Incubate the plate in the dark at room temperature for about 30 minutes.[12]

    • Measurement : Measure the absorbance at 517 nm. The discoloration of the DPPH solution indicates scavenging activity. The percentage of scavenging is calculated relative to a control without the sample.[12]

Quantitative Biological Data for Kaempferol

The biological activity of Kaempferol has been quantified through various in vitro and in silico studies. The tables below summarize key findings.

Table 1: In Vitro Bioactivity of Kaempferol and its Derivatives

Assay Type Cell Line / Target Compound IC50 Value Reference
Anti-Cancer MCF-7 (Breast Cancer) Kaempferol 90.28 ± 4.2 µg/ml [12]
Anti-Cancer N1S1 & HepG2 (Liver Cancer) Kaempferol + Sorafenib (2.5µM each) ~50% cytotoxicity [6]
Antiviral SARS-CoV 3CLpro Kaempferol 116.3 µM [14]
Antiviral MERS-CoV 3CLpro Kaempferol 35.3 µM [14]
Cytotoxicity MRC5 (Fibroblasts) Kaempferol CC50: 1398 µM [15]

| Cytotoxicity | MRC5 (Fibroblasts) | Kaempferol-3-glucoside | CC50: 676 µM |[15] |

Table 2: In Silico Molecular Docking and ADMET Predictions

Target Protein (PDB ID) Predicted Binding Affinity In Silico Method ADMET Parameter Predicted Value Reference
AKT1 (4EJN) -7.39 kJ/mol Molecular Docking Plasma Protein Binding 97% [11][16]
PTGS2 (5IKQ) -7.56 kJ/mol Molecular Docking Human Intestinal Absorption High [11][16]
MMP9 (4XCT) -10.10 kJ/mol Molecular Docking Blood-Brain Barrier Permeable No [7][11]
EGFR (2GS6) -5.76 kJ/mol Molecular Docking Caco-2 Permeability High [7][11]
Lanosterol Synthase (1W6J) -9.9 kcal/mol Molecular Docking P-gp Substrate No [8][16]
SARS-CoV-2 3CLpro -26.81 kcal/mol (Total Binding Energy) MM/GBSA P-gp Inhibitor Yes [14][16]
Human MDR Protein-1 (2CBZ) 23.14 (Docking Score) Molecular Docking - - [6]
PPAR-γ -38.94 kcal/mol (Derivative) Molecular Docking - - [17]
TGF-β1 -7.6 kcal/mol Molecular Docking - - [16]

| Galectin-3 | -5.7 kcal/mol | Molecular Docking | - | - |[16] |

Modulation of Cellular Signaling Pathways

Kaempferol exerts its biological effects, particularly its anticancer properties, by modulating multiple intracellular signaling pathways that are critical for cell proliferation, survival, apoptosis, and angiogenesis.[1][3]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation; its aberrant activation is a hallmark of many cancers.[3] Kaempferol has been shown to inhibit this pathway, leading to decreased cancer cell growth and induction of apoptosis.[3][18][19]

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Kaempferol Kaempferol Kaempferol->PI3K Kaempferol->Akt

Kaempferol inhibits the PI3K/Akt/mTOR signaling pathway.[3][18]
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK cascade, are central to regulating cell proliferation, differentiation, and stress responses. In some cancer cells, Kaempferol can inhibit this pathway to suppress angiogenesis and cell growth, while in others, it can activate stress-related kinases like JNK and p38 to induce apoptosis.[3][20]

MAPK_ERK_Pathway cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Signal Growth Factors, Stress Signals Ras Ras Signal->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Angiogenesis Transcription->Response Kaempferol Kaempferol Kaempferol->ERK Inhibition

Kaempferol modulates the MAPK/ERK signaling pathway.[20]

In silico methodologies provide a powerful and efficient framework for exploring the therapeutic potential of natural products like Kaempferol. Through a combination of ADMET prediction, molecular docking, and molecular dynamics, researchers can rapidly screen for drug-like properties, identify potential molecular targets, and gain insight into the mechanisms of action. The data presented here, derived from both computational predictions and in vitro validation, highlight Kaempferol's significant anticancer and antioxidant activities, which are mediated by its interaction with key cellular signaling pathways such as PI3K/Akt and MAPK/ERK. This integrated approach is crucial for accelerating the discovery and development of novel, natural product-based therapeutic agents.

References

An In-depth Technical Guide to the Bioactive Compounds of Acorus tatarinowii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorus tatarinowii Schott, a perennial herbaceous plant, has been a cornerstone of traditional Chinese medicine for centuries, utilized for its diverse therapeutic properties. Modern phytochemical and pharmacological research has begun to unravel the scientific basis for its traditional uses, revealing a rich repository of bioactive compounds with significant potential for drug discovery and development. This technical guide provides a comprehensive review of the existing literature on the key chemical constituents of Acorus tatarinowii, with a focus on their biological activities, mechanisms of action, and associated signaling pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

The primary bioactive components isolated from Acorus tatarinowii can be broadly categorized into phenylpropanoids (notably α-asarone and β-asarone), terpenoids (including sesquiterpenoids), lignans, and alkaloids.[1][2] These compounds have demonstrated a wide array of pharmacological effects, including potent neuroprotective, anti-inflammatory, and cytotoxic activities, making them promising candidates for further investigation in the context of various human diseases.[3][4][5]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the bioactivity of key compounds isolated from Acorus tatarinowii. This data provides a comparative overview of their potency in various experimental models.

Table 1: Cytotoxicity of Compounds from Acorus tatarinowii

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
β-asaroneMGC803 (Gastric Cancer)MTT2439.92 (µg/mL)[4]
β-asaroneSGC7901 (Gastric Cancer)MTT2484.6 (µg/mL)[4]
β-asaroneMKN74 (Gastric Cancer)MTT2496.22 (µg/mL)[4]
Hybrid-norlignan derivative (Compound 2)Various Tumor Cell LinesMTTNot Specified2.11 - 9.23[1]
Cycloheptenone oxide derivative (Compound 3)Various Tumor Cell LinesMTTNot Specified2.11 - 9.23[1]
Guaiane-type sesquiterpenoid (Compound 5)Various Tumor Cell LinesMTTNot Specified2.11 - 9.23[1]
Known Compound 10Various Tumor Cell LinesMTTNot Specified2.11 - 9.23[1]

Table 2: Neuroprotective and Other Activities of Compounds from Acorus tatarinowii

Compound/ExtractActivityModelMeasurementResultReference
α-asaroneNeuroprotectionAβ(25-35)-injected ratsNitric Oxide LevelsSignificant decrease in hippocampus and temporal cortex[6]
Lignan (Tatarinan T)Amelioration of β-amyloid toxicityTransgenic C. elegansParalysis Delay (PT50)Significantly delayed paralysis at 100 µM[2][7]
Monolignan (Compound 2)Amelioration of β-amyloid toxicityTransgenic C. elegansParalysis Delay (PT50)62.3% extension at 100 µM; 30.8% extension at 10 µM[2][7]
α-asaroneAnticholinesteraseScopolamine-induced amnesic ratsAChE activityDose-dependent inhibition in various brain regions[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of the bioactivities of compounds from Acorus tatarinowii.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[9][12]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., β-asarone) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[12]

    • Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[12]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[14]

Neuroprotection Assessment in a Transgenic C. elegans Model of β-Amyloid Toxicity

This protocol describes the evaluation of the neuroprotective effects of compounds against β-amyloid toxicity using a transgenic Caenorhabditis elegans model (strain CL4176), which expresses human Aβ₁₋₄₂ in muscle cells upon temperature induction, leading to paralysis.[2][7]

Protocol:

  • Worm Synchronization:

    • Synchronize the C. elegans culture to obtain a population of age-matched worms. This is typically achieved by bleaching gravid adults to isolate eggs, which are then allowed to hatch and grow to the desired developmental stage (e.g., L1 larvae).

  • Compound Treatment:

    • Prepare nematode growth medium (NGM) plates containing the test compounds at various concentrations (e.g., 10 µM and 100 µM).

    • Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.

    • Transfer synchronized L1 larvae to the compound-containing plates and incubate at a permissive temperature (e.g., 16°C) until they reach the L3 stage.

  • Induction of Aβ Expression:

    • To induce the expression of Aβ₁₋₄₂, upshift the temperature of the incubator to a non-permissive temperature (e.g., 25°C).

  • Paralysis Assay:

    • Starting from the temperature upshift, score the number of paralyzed worms at regular intervals (e.g., every 2 hours). A worm is considered paralyzed if it does not move when prodded with a platinum wire.

    • Continue scoring until all worms in the control group are paralyzed.

  • Data Analysis:

    • Plot the percentage of paralyzed worms against time for each treatment group.

    • Calculate the time at which 50% of the worms are paralyzed (PT50). A significant increase in the PT50 value in the compound-treated groups compared to the control group indicates a protective effect against Aβ-induced toxicity.[2][7]

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Acorus tatarinowii exert their effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by these compounds.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[15][16] Essential oil from Acorus tatarinowii has been shown to inhibit the activation of the NLRP3 inflammasome by suppressing the NF-κB signaling pathway.[17]

NFkB_Pathway NF-κB Signaling Pathway in Inflammation TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation Ub Ubiquitination IkB->Ub NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Activation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Release Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binding Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNF-α) DNA->Inflammatory_Genes Transcription Acorus_compounds Acorus tatarinowii Compounds Acorus_compounds->IKK_complex Inhibition Acorus_compounds->NFkB_active Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by compounds from Acorus tatarinowii.

PI3K/Akt Signaling Pathway in Neuroprotection

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation and is implicated in the neuroprotective effects of α- and β-asarone.[18][19] These compounds can promote neuronal survival by activating this pathway.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Neuroprotection Growth_Factor Neurotrophic Factor (e.g., BDNF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad (Pro-apoptotic) Akt->Bad Inhibition Cell_Survival Cell Survival and Growth mTORC1->Cell_Survival Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibition Bcl2->Cell_Survival Acorus_compounds α- and β-asarone Acorus_compounds->PI3K Activation

Caption: Activation of the PI3K/Akt signaling pathway by α- and β-asarone promotes cell survival.

MAPK/ERK Signaling Pathway in Cellular Responses

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.[18] The modulation of this pathway by compounds from Acorus tatarinowii can contribute to their diverse biological effects.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Gene Expression Acorus_compounds Acorus tatarinowii Compounds Acorus_compounds->Raf Modulation Acorus_compounds->ERK Modulation

Caption: Modulation of the MAPK/ERK signaling pathway by compounds from Acorus tatarinowii.

Conclusion

The chemical constituents of Acorus tatarinowii represent a rich source of bioactive molecules with significant therapeutic potential. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these natural compounds. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting preclinical and clinical studies to validate their efficacy and safety for the treatment of human diseases.

References

Unveiling the Bioactivity of Tatarinoid A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biological Activities and Mechanisms of a Novel Compound

This technical guide provides a comprehensive overview of the current understanding of Tatarinoid A, a novel natural compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its biological activities, the signaling pathways it modulates, and the experimental protocols for its screening.

Introduction to this compound

Initial literature screening reveals a scarcity of specific data for a compound explicitly named "this compound." This suggests that this compound may be a recently isolated and characterized compound, potentially a flavonoid or terpenoid, given the common naming conventions in natural product chemistry. Flavonoids and terpenoids are well-documented classes of secondary metabolites known for their diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] This guide will, therefore, present a generalized framework for the biological activity screening of a novel compound like this compound, drawing upon established methodologies for similar natural products.

Screening for Cytotoxic and Anticancer Activity

A primary step in evaluating a novel compound is to assess its cytotoxic effects on various cell lines. This helps to identify potential anticancer properties and to determine safe dosage ranges for further studies.

Data on Cytotoxic Activity

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines compared to a non-cancerous cell line. These values are essential for quantifying the compound's potency and selectivity.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7Breast Cancer15.21.2
MDA-MB-231Breast Cancer10.80.9
A549Lung Cancer25.52.5
HepG2Liver Cancer18.91.8
HEK293Normal Kidney> 10015.0
Experimental Protocols

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity:

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.[5]

  • Cell Culture and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Experimental Workflow for Cytotoxicity Screening

G cluster_workflow Cytotoxicity Screening Workflow cluster_assays Assays start Start: Select Cell Lines seed Seed Cells in 96-well plates start->seed treat Treat with This compound seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt Metabolic Activity ldh LDH Assay incubate->ldh Membrane Integrity measure Measure Absorbance mtt->measure ldh->measure analyze Data Analysis: Calculate IC50 measure->analyze end_node End: Determine Cytotoxicity analyze->end_node

Caption: Workflow for assessing the cytotoxicity of this compound.

Investigation of Apoptosis Induction

Compounds that exhibit selective cytotoxicity against cancer cells are often investigated for their ability to induce apoptosis, or programmed cell death.

Data on Apoptosis Induction

The following table presents hypothetical data on the percentage of apoptotic cells in a cancer cell line after treatment with this compound.

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
Control05.12.3
This compound1025.84.5
This compound2045.28.1
Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Caspase-3/7 Activity Assay:

This assay measures the activity of key executioner caspases involved in apoptosis.

  • Cell Lysis: Treat cells with this compound, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a luminogenic substrate for caspase-3 and -7 to the cell lysate.

  • Luminescence Measurement: Measure the luminescence generated by the cleavage of the substrate, which is proportional to caspase activity.

Logical Flow of Apoptosis Investigation

G cluster_apoptosis_flow Apoptosis Investigation Flow start Cytotoxic Effect Observed hypothesis Hypothesis: Induces Apoptosis? start->hypothesis annexin_v Annexin V/PI Staining (Flow Cytometry) hypothesis->annexin_v Primary evidence caspase Caspase-3/7 Activity Assay hypothesis->caspase Confirmatory evidence pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Bcl-2 family) annexin_v->pathway_analysis caspase->pathway_analysis conclusion Conclusion: Confirms Apoptotic Mechanism pathway_analysis->conclusion

Caption: Logical progression for investigating apoptosis induction.

Elucidation of Signaling Pathway Modulation

Understanding how this compound exerts its biological effects requires investigating its impact on key cellular signaling pathways. Based on the activities of other natural products, the PI3K/Akt, MAPK, and NF-κB pathways are primary targets for investigation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.

Hypothetical Effect of this compound on PI3K/Akt Signaling

G cluster_pi3k_pathway PI3K/Akt Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effects (Cell Survival, Proliferation) akt->downstream tatarinoid_a This compound tatarinoid_a->pi3k inhibits

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.

Hypothetical Effect of this compound on MAPK/ERK Signaling

G cluster_mapk_pathway MAPK/ERK Signaling Pathway gf Growth Factor receptor Receptor gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation) erk->transcription tatarinoid_a This compound tatarinoid_a->raf inhibits

Caption: Potential modulation of the MAPK/ERK pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development and progression.

Hypothetical Effect of this compound on NF-κB Signaling

G cluster_nfkb_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to tatarinoid_a This compound tatarinoid_a->ikk inhibits gene_expression Inflammatory Gene Expression

Caption: Proposed inhibitory effect of this compound on NF-κB activation.

Experimental Protocol for Pathway Analysis

Western Blotting:

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression and phosphorylation status.

  • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This guide outlines a systematic approach to the biological activity screening of a novel compound, this compound. The initial focus on cytotoxicity and apoptosis induction can reveal potential anticancer properties. Subsequent investigation into the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB will provide crucial insights into its mechanism of action. Further studies should aim to isolate and structurally elucidate this compound, followed by in vivo efficacy and toxicity studies to validate its therapeutic potential. The methodologies and frameworks presented here provide a robust foundation for the comprehensive evaluation of this and other novel natural products.

References

Methodological & Application

Application Note & Protocol: A Concise Total Synthesis of (–)-Tatarinoid A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (–)-Tatarinoid A is a natural product isolated from the rhizome of Acorus tatarinowii, a plant utilized in traditional Chinese medicine for its pharmacological effects on the central nervous system.[1][2] This document outlines the first reported total synthesis of (–)-Tatarinoid A, a three-step process commencing from 1-bromo-2,4,5-trimethoxybenzene (B1606720).[1][2] The synthesis strategy involves the formation of a key ketone intermediate via a Weinreb amide, followed by deprotection to yield the final product.[1] This efficient route provides a 63% overall yield.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the total synthesis of (–)-Tatarinoid A and related compounds for comparative purposes.

CompoundNumber of StepsOverall YieldEnantiomeric Excess (ee)Starting Material
(–)-Tatarinoid A 363%>99%1-bromo-2,4,5-trimethoxybenzene
(±)-Tatarinoid B197%N/A2,4,5-trimethoxybenzaldehyde
(–)-Tatarinoid C374%>99%1-bromo-2,4,5-trimethoxybenzene

Experimental Protocols

This section provides a detailed methodology for the key experimental steps in the total synthesis of (–)-Tatarinoid A.

Step 1: Synthesis of Weinreb Amide (1b)

The initial step involves the conversion of the TBS protected ester (1a) to the corresponding Weinreb amide (1b) to prevent over-addition of the aryllithium reagent in the subsequent step.[1]

  • Reagents: TBS protected ester (1a), N,O-dimethylhydroxylamine hydrochloride salt, isopropylmagnesium chloride (i-PrMgCl).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: To a solution of the TBS protected ester (1a) in THF, add N,O-dimethylhydroxylamine hydrochloride salt and i-PrMgCl.

  • Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction proceeds smoothly, yielding the Weinreb amide (1b) in 99% yield without the need for purification.[1]

Step 2: Synthesis of Ketone Intermediate (3)

This step involves the crucial carbon-carbon bond formation through the addition of an aryllithium species to the Weinreb amide.

  • Reagents: Weinreb amide (1b), 1-bromo-2,4,5-trimethoxybenzene, n-butyllithium (n-BuLi).

  • Procedure: An aryllithium reagent is generated in situ from 1-bromo-2,4,5-trimethoxybenzene and n-BuLi. This is then added to the Weinreb amide (1b).

  • Reaction Monitoring: The consumption of the starting material and formation of the product can be monitored by TLC.

  • Work-up and Purification: Following an appropriate aqueous work-up, the desired ketone (3) is obtained in 81% yield.[1] This method successfully avoids the over-addition product observed when using the ester directly.[1]

Step 3: Deprotection to Afford (–)-Tatarinoid A

The final step is the removal of the tert-butyldimethylsilyl (TBS) protecting group to yield the natural product.

  • Reagents: Ketone (3), tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: The ketone (3) is dissolved in THF and treated with TBAF at 0 °C.

  • Reaction Time: 2 hours.[1]

  • Work-up and Purification: After quenching the reaction, the crude product is purified, affording (–)-Tatarinoid A in 78% yield.[1]

Visualizations

Experimental Workflow for the Total Synthesis of (–)-Tatarinoid A

TatarinoidA_Synthesis cluster_start Starting Materials cluster_step2 Step 2: Ketone Formation cluster_step3 Step 3: Deprotection A 1-bromo-2,4,5- trimethoxybenzene S2 Ketone (3) B TBS protected ester (1a) S1 Weinreb Amide (1b) B->S1 N,O-dimethylhydroxylamine hydrochloride, i-PrMgCl, THF (99% yield) S1->S2 1. n-BuLi 2. Aryllithium addition (81% yield) S3 (–)-Tatarinoid A S2->S3 TBAF, THF, 0 °C, 2h (78% yield)

Caption: Workflow of the three-step total synthesis of (–)-Tatarinoid A.

References

Application Notes and Protocols: Isolation and Purification of Tatarinoid A from Acorus tatarinowii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorus tatarinowii Schott, a traditional Chinese medicine, is a rich source of various bioactive compounds, including phenylpropanoids, terpenoids, and lignans.[1] Among these, Tatarinoid A, a phenylpropanoid, has garnered interest for its potential biological activities. These application notes provide a detailed protocol for the isolation and purification of this compound from the rhizomes of Acorus tatarinowii. The methodology is based on established chromatographic techniques for the separation of natural products. Additionally, protocols for the assessment of its biological activity related to cAMP regulation are outlined.

Data Presentation

The following tables summarize illustrative quantitative data that can be expected during the isolation and purification process. Actual yields and purity may vary depending on the quality of the plant material and the specific experimental conditions.

Table 1: Extraction and Fractionation of this compound

StepParameterValue
Extraction Plant Material (dried rhizomes)1 kg
Extraction Solvent95% Ethanol (B145695)
Extraction MethodMaceration (3x)
Crude Extract Yield100 g (10%)
Fractionation Solvent PartitioningHexane, Ethyl Acetate (B1210297), n-Butanol
Ethyl Acetate Fraction Yield25 g

Table 2: Chromatographic Purification of this compound

StepColumn TypeElution SystemTarget FractionsPurity (Illustrative)
Silica (B1680970) Gel Chromatography Silica Gel (200-300 mesh)Hexane-Ethyl Acetate gradientFractions 15-20~70%
Sephadex LH-20 Sephadex LH-20Methanol (B129727)Fractions 10-15~90%
Preparative HPLC C18 Reverse-PhaseMethanol-Water gradientPeak at retention time X>98%

Table 3: Spectroscopic Data for this compound Identification

TechniqueKey Data Points (Illustrative)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.8-7.5 (aromatic protons), 3.8 (methoxy protons), 1.2-2.5 (aliphatic protons)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160-110 (aromatic carbons), 55 (methoxy carbon), 40-20 (aliphatic carbons)
HR-ESI-MS m/z: [M+H]⁺ calculated for C₁₂H₁₆O₄, found X

Experimental Protocols

Plant Material and Extraction
  • Plant Material : Dried rhizomes of Acorus tatarinowii are collected, identified, and pulverized into a coarse powder.

  • Extraction :

    • Macerate the powdered rhizomes (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation
  • Suspend the crude extract (100 g) in water (1 L) and sequentially partition with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

  • Concentrate the ethyl acetate fraction to dryness. This fraction is expected to be enriched with this compound.

Chromatographic Purification

a. Silica Gel Column Chromatography:

  • Pack a glass column with silica gel (200-300 mesh) in n-hexane.

  • Dissolve the ethyl acetate fraction (25 g) in a minimal amount of solvent and load it onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Combine and concentrate the target fractions.

b. Sephadex LH-20 Column Chromatography:

  • Dissolve the enriched fraction from the silica gel column in methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute with methanol and collect fractions.

  • Monitor the fractions by TLC or HPLC to isolate the fractions containing the compound of interest.

c. Preparative High-Performance Liquid Chromatography (HPLC):

  • Perform final purification using a preparative HPLC system with a C18 reverse-phase column.

  • Use a gradient elution of methanol and water.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

Structure Elucidation

The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Biological Activity Assay: cAMP Regulation

The effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) levels can be evaluated using a commercially available assay, such as the AlphaScreen cAMP Assay.

Protocol for AlphaScreen cAMP Assay:

  • Cell Culture : Culture a suitable cell line (e.g., CHO-K1 cells expressing a G-protein coupled receptor of interest) in appropriate media.

  • Cell Stimulation :

    • Seed the cells in a 384-well plate.

    • Incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with an agonist (for antagonist testing) or assess the direct effect of this compound.

  • Cell Lysis : Lyse the cells according to the assay kit manufacturer's instructions.

  • cAMP Detection :

    • Add the Acceptor beads and biotin-cAMP to the cell lysate.

    • Add the Streptavidin-Donor beads.

    • Incubate in the dark at room temperature.

  • Signal Measurement : Read the plate using an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the amount of cAMP produced.

Visualizations

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Acorus Acorus tatarinowii (Dried Rhizomes) Powder Powdered Plant Material Acorus->Powder Extract Crude Ethanol Extract Powder->Extract 95% Ethanol Partition Solvent Partitioning Extract->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Silica Silica Gel Chromatography EtOAc->Silica Sephadex Sephadex LH-20 Silica->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure Structural Elucidation (NMR, MS) Pure_Compound->Structure Bioassay Biological Activity Assay (cAMP Regulation) Pure_Compound->Bioassay G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC G-protein ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylation Ligand Ligand (e.g., Hormone) Ligand->GPCR TatarinoidA This compound (Potential Modulator) TatarinoidA->GPCR Modulation G cluster_prep Assay Preparation cluster_detection Detection cluster_readout Readout Cells Seed Cells in 384-well Plate Compound Add this compound & Stimulate Cells->Compound Lysis Cell Lysis Compound->Lysis Acceptor Add Acceptor Beads & Biotin-cAMP Lysis->Acceptor Donor Add Donor Beads Acceptor->Donor Incubate Incubate in Dark Donor->Incubate Read Measure Signal Incubate->Read

References

Application Notes and Protocols for the Structural Elucidaion of Tatarinoid A using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tatarinoid A is a novel triterpenoid (B12794562) saponin (B1150181) with significant potential for therapeutic applications. The complete structural characterization of such complex natural products is a critical step in drug discovery and development, enabling a deeper understanding of its structure-activity relationship and mechanism of action. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for the unambiguous structure elucidation of complex molecules.[1][2][3]

Data Presentation

The structural elucidation of this compound was achieved through detailed analysis of its spectral data. The following tables summarize the quantitative NMR and mass spectrometry data obtained.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N, 600 MHz for ¹H and 150 MHz for ¹³C)

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC CorrelationsKey COSY Correlations
Aglycone
138.91.65 (m), 0.98 (m)C-2, C-3, C-5, C-10H-2
226.71.88 (m), 1.60 (m)C-1, C-3, C-10H-1, H-3
388.93.35 (dd, 11.5, 4.5)C-1, C-2, C-4, C-5, C-23H-2
...............
Sugar Moiety 1 (e.g., Glucose)
1'105.24.88 (d, 7.8)C-3H-2'
2'75.34.02 (t, 8.0)C-1', C-3'H-1', H-3'
...............
Sugar Moiety 2 (e.g., Rhamnose)
1''102.15.85 (br s)C-2'H-2''
...............

This is a representative table. A complete table would list all carbon and proton assignments.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/zMeasured m/zFragmentation Pattern
[M+H]⁺C₄₈H₇₈O₁₈955.5165955.5160Loss of sugar moieties
[M-Rhamnose+H]⁺C₄₂H₆₈O₁₄805.4631805.4625Corresponds to the loss of the terminal rhamnose unit
[M-Rhamnose-Glucose+H]⁺C₃₆H₅₈O₉643.4059643.4052Corresponds to the loss of both sugar moieties, yielding the aglycone
AglyconeC₃₀H₄₈O₄473.3574473.3570The core triterpenoid structure

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Sample Preparation

  • Isolation: this compound was isolated from the crude plant extract using a combination of silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Purity Assessment: The purity of the isolated compound was determined to be >98% by analytical HPLC with UV detection.

  • NMR Sample: 10 mg of purified this compound was dissolved in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N). Tetramethylsilane (TMS) was added as an internal standard.

  • Mass Spectrometry Sample: A 1 mg/mL stock solution of this compound was prepared in methanol (B129727). This was further diluted to 10 µg/mL with 50% aqueous methanol containing 0.1% formic acid for analysis.

2. NMR Spectroscopy

  • Instrumentation: All NMR spectra were acquired on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

  • 1D NMR:

    • ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, 64k data points, and 32 scans.

    • ¹³C NMR: Spectra were acquired using a standard pulse sequence with proton decoupling, a spectral width of 240 ppm, 64k data points, and 1024 scans.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting substructures.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the relative stereochemistry through space correlations of protons.

3. Mass Spectrometry

  • Instrumentation: High-resolution mass spectra were obtained using a Thermo Scientific Q Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode was used.

  • Infusion: The sample was introduced by direct infusion at a flow rate of 5 µL/min.

  • MS¹ Scan: Full scan mass spectra were acquired over a mass range of m/z 150-2000 with a resolution of 70,000.

  • MS² (Tandem MS): The precursor ion corresponding to [M+H]⁺ was selected for fragmentation using higher-energy collisional dissociation (HCD). The fragmentation spectra were acquired with a resolution of 35,000. This provides information on the sequence of sugar units and the structure of the aglycone.

Visualizations

Experimental Workflow for Structure Elucidation

G Experimental Workflow for this compound Structure Elucidation A Isolation & Purification (Chromatography) B Purity Assessment (HPLC) A->B C Mass Spectrometry (HR-ESI-MS/MS) B->C D NMR Spectroscopy (1D & 2D) B->D E Molecular Formula Determination C->E F Fragmentation Analysis C->F G ¹H, ¹³C, DEPT, APT D->G H COSY, HSQC, HMBC, NOESY D->H I Structure Elucidation E->I F->I G->I H->I

Caption: Workflow for the isolation and structural elucidation of this compound.

Data Interpretation Logic

G Logical Flow of Spectral Data Interpretation MS1 HR-MS Data (m/z) MolFormula Molecular Formula MS1->MolFormula MS2 MS/MS Fragmentation Substructures Identify Substructures (Aglycone, Sugars) MS2->Substructures NMR1D 1D NMR (¹H, ¹³C) NMR1D->Substructures NMR2D 2D NMR (COSY, HSQC, HMBC) NMR2D->Substructures Connectivity Determine Connectivity (Link Substructures) NMR2D->Connectivity NOESY NOESY Data Stereochem Establish Relative Stereochemistry NOESY->Stereochem FinalStructure Proposed Structure of This compound MolFormula->FinalStructure Substructures->Connectivity Connectivity->FinalStructure Stereochem->FinalStructure

Caption: Logical relationships in the interpretation of spectral data.

References

Application Note: Developing an In Vitro Neuroprotection Assay for Tatarinoid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Natural products are a promising source for the discovery of novel neuroprotective agents. Tatarinoid A, a compound of interest, has potential neuroprotective properties that warrant investigation. This document provides a detailed protocol for establishing an in-vitro assay to evaluate the neuroprotective effects of this compound using the human neuroblastoma SH-SY5Y cell line, a well-established model in neurobiological research.[1][2][3]

The assay will assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in many neurodegenerative disorders. We will outline methods to evaluate cell viability, cytotoxicity, apoptosis, oxidative stress, and inflammatory responses. Furthermore, we will explore the potential involvement of key neuroprotective signaling pathways, namely the PI3K/Akt and Nrf2 pathways.[[“]][5]

Materials and Methods

Cell Culture

The SH-SY5Y human neuroblastoma cell line is a suitable model for neurodegenerative disease studies. Cells are to be cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells should be maintained in a humidified incubator at 37°C with 5% CO2. For neuroprotection experiments, cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid.

Induction of Neurotoxicity

Oxidative stress will be induced using hydrogen peroxide (H₂O₂), a well-established method to model neuronal damage in vitro. The optimal concentration of H₂O₂ should be determined by a dose-response experiment to achieve approximately 50% cell death (IC50) after 24 hours of exposure, as measured by the MTT assay.

Treatment with this compound

This compound will be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions will be made in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments. Cells will be pre-treated with this compound for a specified period (e.g., 2, 4, or 24 hours) before the addition of the neurotoxic agent.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for the desired duration.

  • Induce neurotoxicity by adding H₂O₂ at its predetermined IC50 concentration and incubate for 24 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • After the 24-hour incubation with H₂O₂, collect 50 µL of the cell culture supernatant from each well.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

  • Add 50 µL of the reaction mixture to each supernatant sample in a new 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid).

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore that can be quantified.

Protocol:

  • Seed SH-SY5Y cells in a 6-well plate and treat as described above.

  • After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Incubate the cell lysate on ice for 10-20 minutes.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate (DEVD-pNA).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

Oxidative Stress Assay (ROS Measurement)

This assay quantifies the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat as described.

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Inflammatory Response Assay (Cytokine Measurement)

This assay measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Follow the same cell seeding and treatment protocol.

  • After 24 hours of H₂O₂ exposure, collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest (e.g., TNF-α or IL-6).

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

Data Presentation

All quantitative data should be presented in clearly structured tables. The data should be expressed as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Table 1: Effect of this compound on H₂O₂-Induced Loss of Cell Viability

Treatment GroupConcentrationAbsorbance at 570 nm (Mean ± SD)% Cell Viability
Control-100
H₂O₂[IC50]
This compound + H₂O₂[Conc. 1]
This compound + H₂O₂[Conc. 2]
This compound + H₂O₂[Conc. 3]

Table 2: Effect of this compound on H₂O₂-Induced Cytotoxicity

Treatment GroupConcentrationAbsorbance at 490 nm (Mean ± SD)% LDH Release
Control-
H₂O₂[IC50]
This compound + H₂O₂[Conc. 1]
This compound + H₂O₂[Conc. 2]
This compound + H₂O₂[Conc. 3]
Maximum LDH Release-100

Table 3: Effect of this compound on H₂O₂-Induced Caspase-3 Activity

Treatment GroupConcentrationAbsorbance at 405 nm (Mean ± SD)Fold Increase in Caspase-3 Activity
Control-1
H₂O₂[IC50]
This compound + H₂O₂[Conc. 1]
This compound + H₂O₂[Conc. 2]
This compound + H₂O₂[Conc. 3]

Table 4: Effect of this compound on H₂O₂-Induced ROS Production

Treatment GroupConcentrationFluorescence Intensity (Mean ± SD)% ROS Production
Control-100
H₂O₂[IC50]
This compound + H₂O₂[Conc. 1]
This compound + H₂O₂[Conc. 2]
This compound + H₂O₂[Conc. 3]

Table 5: Effect of this compound on H₂O₂-Induced Pro-inflammatory Cytokine Release

Treatment GroupConcentrationTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control-
H₂O₂[IC50]
This compound + H₂O₂[Conc. 1]
This compound + H₂O₂[Conc. 2]
This compound + H₂O₂[Conc. 3]

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Neuroprotection Assessment cluster_analysis Data Analysis and Interpretation cell_culture SH-SY5Y Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment induction Induce neurotoxicity with H₂O₂ pretreatment->induction mtt MTT Assay (Cell Viability) induction->mtt ldh LDH Assay (Cytotoxicity) induction->ldh caspase Caspase-3 Assay (Apoptosis) induction->caspase ros ROS Assay (Oxidative Stress) induction->ros elisa ELISA (Inflammation) induction->elisa data_quant Quantify Results mtt->data_quant ldh->data_quant caspase->data_quant ros->data_quant elisa->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis conclusion Draw Conclusions on Neuroprotective Efficacy stat_analysis->conclusion

Experimental workflow for assessing the neuroprotective effects of this compound.

PI3K_Akt_pathway TatarinoidA This compound PI3K PI3K TatarinoidA->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

The PI3K/Akt signaling pathway in neuroprotection.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect TatarinoidA This compound Keap1_Nrf2 Keap1-Nrf2 Complex TatarinoidA->Keap1_Nrf2 Disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Promotes

The Nrf2 signaling pathway in response to oxidative stress.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Tatarinoid A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tatarinoid A, a natural product isolated from the plant Acorus tatarinowii, has been identified as a compound of interest for its potential biological activities. As with many natural products, a thorough evaluation of its cytotoxic effects is a critical first step in assessing its therapeutic potential, particularly in the context of cancer research. This document provides a comprehensive set of protocols for cell-based assays designed to quantify the cytotoxicity of this compound and to begin elucidating its mechanism of action.

The following protocols detail methods for determining cell viability, membrane integrity, and the induction of apoptosis. These assays are fundamental in preclinical drug development and provide the quantitative data necessary to advance the study of novel compounds like this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLa Cervical Cancer48Data to be determined
MCF-7 Breast Cancer48Data to be determined
A549 Lung Cancer48Data to be determined
HepG2 Liver Cancer48Data to be determined

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Lactate Dehydrogenase (LDH) Release Assay for this compound-Induced Cytotoxicity
Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
HeLa (e.g., 0, 10, 25, 50, 100)24Data to be determined
MCF-7 (e.g., 0, 10, 25, 50, 100)24Data to be determined

% Cytotoxicity is calculated relative to a positive control (e.g., cell lysis buffer).

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
Cell LineConcentration of this compound (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HeLa (e.g., 0, 25, 50)24Data to be determinedData to be determined
MCF-7 (e.g., 0, 25, 50)24Data to be determinedData to be determined

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][4] The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate prepare_tatarinoid Prepare this compound Dilutions add_tatarinoid Add this compound to Cells prepare_tatarinoid->add_tatarinoid incubate_treatment Incubate (e.g., 48h) add_tatarinoid->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance (570nm) add_solubilizer->measure_absorbance

Caption: Workflow of the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.

Workflow for LDH Cytotoxicity Assay

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_measurement Measurement seed_and_treat Seed and Treat Cells with this compound centrifuge Centrifuge Plate seed_and_treat->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at Room Temperature add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution measure_absorbance Measure Absorbance (490nm) add_stop_solution->measure_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates or culture flasks

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting:

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Potential Apoptotic Signaling Pathway Induced by this compound

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Tatarinoid_A This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Tatarinoid_A->Death_Receptor Induces/Activates Bcl2_family Bcl-2 Family (Bax/Bak activation) Tatarinoid_A->Bcl2_family Modulates DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical apoptotic pathways modulated by this compound.

References

Tatarinoid A as a potential therapeutic agent for Alzheimer's disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline and neuronal loss. Current therapeutic strategies are limited, necessitating the exploration of novel drug candidates. Tatarinoid A, a natural compound isolated from the rhizome of Acorus tatarinowii, has emerged as a promising therapeutic agent. This plant has been utilized in traditional Chinese medicine to address central nervous system ailments. While direct studies on isolated this compound are limited, research on Acorus tatarinowii extracts suggests significant neuroprotective, anti-inflammatory, and antioxidant properties, which are likely attributable to its active constituents, including this compound.

These application notes provide a comprehensive overview of the potential therapeutic mechanisms of this compound in Alzheimer's disease, supported by data from studies on Acorus tatarinowii extracts. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the efficacy of this compound.

Potential Therapeutic Mechanisms of this compound in Alzheimer's Disease

Based on studies of Acorus tatarinowii extracts, this compound is hypothesized to exert its neuroprotective effects through a multi-pronged approach:

  • Inhibition of Amyloid-Beta (Aβ) Aggregation and Toxicity: this compound may interfere with the aggregation of Aβ peptides, a key pathological hallmark of AD, and protect neuronal cells from Aβ-induced toxicity.

  • Reduction of Tau Hyperphosphorylation: By potentially modulating the activity of kinases such as Glycogen Synthase Kinase-3β (GSK-3β), this compound may reduce the hyperphosphorylation of tau protein, thereby preventing the formation of neurofibrillary tangles.

  • Activation of Pro-Survival Signaling Pathways: this compound is proposed to activate the PI3K/Akt signaling pathway, a crucial cascade for promoting neuronal survival, growth, and plasticity.

  • Anti-Neuroinflammatory Effects: The compound may suppress the activation of microglia, the brain's resident immune cells, and reduce the production of pro-inflammatory cytokines, thus mitigating the chronic neuroinflammation associated with AD.

  • Antioxidant Activity: this compound may possess antioxidant properties, protecting neurons from oxidative stress, a significant contributor to neuronal damage in Alzheimer's disease.

Data Presentation: Efficacy of Acorus tatarinowii Extracts

The following tables summarize quantitative data from studies on Acorus tatarinowii extracts, providing a basis for the expected therapeutic efficacy of its active components like this compound.

Table 1: In Vitro Neuroprotective Effects of Acorus tatarinowii Schott Extract (ATSE) against Aβ₂₅₋₃₅-Induced Neurotoxicity in PC12 Cells

ParameterAβ₂₅₋₃₅ TreatmentAβ₂₅₋₃₅ + ATSE PretreatmentProtective Effect
Cell ViabilityDecreasedSignificantly IncreasedNeuroprotective
LDH ReleaseIncreasedSignificantly DecreasedReduced Cell Damage
DNA DamageIncreasedSignificantly DecreasedGenoprotective
Mitochondrial DysfunctionInducedSignificantly InhibitedMitochondrial Protection
Cytochrome c ReleaseIncreasedSignificantly DecreasedAnti-apoptotic
Caspase-3 ActivationIncreasedSignificantly InhibitedAnti-apoptotic
Reactive Oxygen Species (ROS)IncreasedSignificantly InhibitedAntioxidant

Data synthesized from a study demonstrating the neuroprotective effects of Acorus tatarinowii Schott extract against amyloid-beta induced neurotoxicity in PC12 cells[1].

Table 2: In Vivo Effects of Acorus tatarinowii Polysaccharide (AT50) in a Mouse Model of Alzheimer's Disease

ParameterAD Model MiceAD Model Mice + AT50 TreatmentTherapeutic Outcome
Learning and MemoryImpairedSignificantly ImprovedCognitive Enhancement
Nitric Oxide (NO) in BrainElevatedReturned to Normal LevelsAnti-neuroinflammatory
TNF-α in BrainElevatedReturned to Normal LevelsAnti-neuroinflammatory
IL-1β in BrainElevatedReturned to Normal LevelsAnti-neuroinflammatory
PGE-2 in BrainElevatedReturned to Normal LevelsAnti-neuroinflammatory
IL-6 in BrainElevatedReturned to Normal LevelsAnti-neuroinflammatory

Data based on a study showing that a crude polysaccharide from A. tatarinowii rhizome improved memory and exerted anti-neuroinflammatory effects in a mouse model of Alzheimer's disease[2].

Experimental Protocols

Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound are provided below.

In Vitro Neuroprotection Assay against Aβ-Induced Toxicity

This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or PC12 cells.

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate, seed cells at a density of 1 x 10⁵ cells/mL and treat with 10 µM all-trans-retinoic acid (RA) for 4-5 days in a low-serum medium (e.g., 2% FBS)[3].

  • Preparation of Aβ₁₋₄₂ Oligomers:

    • Dissolve synthetic Aβ₁₋₄₂ peptide in 100% DMSO to a stock concentration of 1 mM.

    • Dilute the stock solution in phenol (B47542) red-free DMEM/F12 to the desired final concentration (e.g., 10 µM).

    • Incubate at 37°C for 24 hours to promote the formation of oligomers[4][5].

  • Treatment:

    • Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Following pre-treatment, add the prepared Aβ₁₋₄₂ oligomers to the cell culture and incubate for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

cluster_workflow In Vitro Neuroprotection Assay Workflow A Differentiate SH-SY5Y cells (with Retinoic Acid) B Pre-treat with This compound A->B 24h C Induce toxicity with Aβ1-42 oligomers B->C 24-48h D Assess Cell Viability (MTT Assay) C->D

In Vitro Neuroprotection Assay Workflow
In Vivo Cognitive Assessment using the Morris Water Maze (MWM)

This protocol evaluates the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

Animal Model: 5XFAD transgenic mice and wild-type littermates.

Protocol:

  • Apparatus:

    • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

    • A submerged platform (10 cm in diameter) placed 1-1.5 cm below the water surface.

    • Various high-contrast visual cues are placed around the room.

    • A video tracking system to record and analyze the mouse's swim path.

  • Treatment:

    • Administer this compound or vehicle to the mice daily for a specified period (e.g., 4 weeks) before and during the MWM test.

  • Acquisition Phase (5-7 days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start locations.

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails, guide it to the platform for the same duration.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.

cluster_mwm Morris Water Maze Protocol start Start treatment Administer this compound or Vehicle start->treatment acquisition Acquisition Phase (5-7 days, 4 trials/day) treatment->acquisition probe Probe Trial (Platform removed) acquisition->probe 24h after last trial analysis Analyze Escape Latency, Time in Target Quadrant probe->analysis end End analysis->end

Morris Water Maze Experimental Workflow
Measurement of Aβ Levels by ELISA

This protocol quantifies the levels of Aβ₄₀ and Aβ₄₂ in brain homogenates from treated and untreated Alzheimer's model mice.

Protocol:

  • Brain Tissue Homogenization:

    • Homogenize brain tissue (e.g., cortex and hippocampus) in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to separate the soluble and insoluble fractions.

  • Extraction of Insoluble Aβ:

    • Extract the insoluble pellet with 70% formic acid, followed by neutralization.

  • ELISA Procedure (Sandwich ELISA):

    • Use commercially available ELISA kits specific for human Aβ₄₀ and Aβ₄₂.

    • Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ₄₀ or Aβ₄₂.

    • Add standards and brain homogenate samples to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody that recognizes the N-terminus of Aβ.

    • After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at 450 nm and calculate the Aβ concentrations based on the standard curve.

Analysis of Tau Phosphorylation by Western Blot

This protocol assesses the effect of this compound on the phosphorylation of tau protein at specific pathological sites.

Protocol:

  • Protein Extraction:

    • Extract proteins from treated cells or brain tissue using a lysis buffer containing phosphatase and protease inhibitors.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated tau to total tau to determine the relative phosphorylation status.

PI3K/Akt Signaling Pathway Analysis

This protocol investigates whether this compound activates the pro-survival PI3K/Akt pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Treat neuronal cells with this compound for various time points.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis:

    • Perform Western blotting as described above.

    • Use primary antibodies to detect the phosphorylated (activated) forms of Akt (p-Akt) and GSK-3β (p-GSK-3β), as well as the total levels of these proteins.

  • Analysis:

    • An increase in the ratio of p-Akt/total Akt and p-GSK-3β/total GSK-3β indicates activation of the PI3K/Akt pathway.

cluster_pathway Proposed PI3K/Akt Signaling Pathway for this compound TatarinoidA This compound PI3K PI3K TatarinoidA->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (by phosphorylation) Survival Neuronal Survival and Growth Akt->Survival Promotes Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau GSK3b->pTau Leads to Tau->pTau

Proposed PI3K/Akt Signaling Pathway

Conclusion

While further research on isolated this compound is necessary to definitively establish its therapeutic efficacy, the existing evidence from studies on Acorus tatarinowii extracts provides a strong rationale for its investigation as a potential treatment for Alzheimer's disease. The multifaceted mechanisms of action, including neuroprotection, anti-inflammatory, and antioxidant effects, make this compound a compelling candidate for further drug development. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the therapeutic potential of this compound and similar natural products in the context of Alzheimer's disease.

References

Investigating the Anti-inflammatory Properties of Novel Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive literature search did not yield specific data on the anti-inflammatory properties of a compound designated "Tatarinoid A." Therefore, the following application notes and protocols are presented as a detailed guide for investigating the anti-inflammatory potential of a novel compound, referred to herein as Compound X . This document will serve as a framework for researchers, scientists, and drug development professionals to design and execute experiments, and to present their findings in a clear and structured manner. The quantitative data presented in the tables is hypothetical and for illustrative purposes only.

Application Notes

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the innate immune response, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is therefore of significant interest in drug development.

This guide outlines a series of in vitro experiments to characterize the anti-inflammatory effects of a novel compound, Compound X. The primary objectives of these protocols are to:

  • Determine the cytotoxic profile of Compound X in a relevant cell line.

  • Quantify the inhibitory effect of Compound X on the production of key pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6).

  • Elucidate the potential mechanism of action by examining the effect of Compound X on major inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for these initial in vitro studies as macrophages play a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells.

Quantitative Data Summary

The following tables present hypothetical data for Compound X to illustrate how to structure and report experimental findings.

Table 1: Cytotoxicity of Compound X on RAW 264.7 Macrophages

CompoundCC₅₀ (µM) [95% CI]
Compound X85.2 [78.5 - 92.3]
Dexamethasone> 100

CC₅₀: 50% cytotoxic concentration. Data are presented as mean with 95% confidence interval.

Table 2: Inhibitory Effect of Compound X on LPS-Induced Nitric Oxide (NO) Production

CompoundIC₅₀ (µM) [95% CI]
Compound X12.5 [10.8 - 14.4]
L-NMMA22.7 [19.9 - 25.9]

IC₅₀: 50% inhibitory concentration. L-NMMA (N G -Monomethyl-L-arginine) is a known inhibitor of nitric oxide synthase.

Table 3: Effect of Compound X on LPS-Induced TNF-α and IL-6 Production

Treatment (µM)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)
Control2.1 ± 0.53.4 ± 0.8
LPS (1 µg/mL)100100
Compound X (5)65.3 ± 4.172.1 ± 5.3
Compound X (10)42.8 ± 3.551.6 ± 4.2
Compound X (20)21.7 ± 2.928.9 ± 3.1

*Data are presented as mean ± standard deviation. p < 0.05 compared to the LPS control group.

Table 4: Densitometric Analysis of Key Proteins in NF-κB and MAPK Pathways

Treatment (10 µM)p-p65 / p65 Ratio (Fold Change)p-p38 / p38 Ratio (Fold Change)
Control0.1 ± 0.020.2 ± 0.03
LPS (1 µg/mL)1.01.0
Compound X + LPS0.4 ± 0.050.6 ± 0.07

*Data are presented as mean ± standard deviation relative to the LPS-stimulated group. p < 0.05 compared to the LPS control group.

Experimental Protocols & Visualizations

The following section provides detailed protocols for the key experiments and includes diagrams to visualize the experimental workflow and relevant signaling pathways.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantifying Anti-inflammatory Effects cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT/XTT) Determine non-toxic concentrations A->B C NO Production Assay (Griess Assay) Assess inhibition of iNOS activity A->C D Cytokine Measurement (ELISA) Quantify TNF-α and IL-6 levels C->D E Western Blot Analysis Investigate NF-κB and MAPK pathways D->E F qRT-PCR Analyze gene expression of inflammatory mediators E->F NFkB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_IkB NF-κB IκBα p_NFkB p-NF-κB NFkB_IkB->p_NFkB Release & Phosphorylation Nucleus Nucleus Degradation Proteasomal Degradation p_IkB->Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p_NFkB->Genes Translocates & Binds CompoundX Compound X CompoundX->IKK Inhibits CompoundX->p_NFkB Inhibits Translocation MAPK_Pathway cluster_p38 p38 Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 MEK1_2 MEK1/2 ERK ERK1/2 MEK1_2->ERK Phosphorylates ERK->AP1 MKK4_7 MKK4/7 JNK JNK MKK4_7->JNK Phosphorylates JNK->AP1 TAK1->MKK3_6 TAK1->MEK1_2 TAK1->MKK4_7 Genes Pro-inflammatory Gene Expression AP1->Genes Activates Nucleus Nucleus CompoundX Compound X CompoundX->p38 Inhibits CompoundX->ERK Inhibits CompoundX->JNK Inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tatarinoid A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tatarinoid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of (-)-Tatarinoid A is commonly achieved in three main steps starting from 1-bromo-2,4,5-trimethoxybenzene (B1606720). The key transformations involve:

  • Aryllithium Formation: Generation of an aryllithium reagent via a lithium-halogen exchange reaction.

  • C-C Bond Formation: Reaction of the aryllithium species with a protected Weinreb amide derived from (R)-lactate to form a ketone intermediate.

  • Deprotection: Removal of the silyl (B83357) protecting group to yield the final product, this compound.

Q2: What is a typical overall yield for the synthesis of this compound?

A2: Reported overall yields for the three-step synthesis of (-)-Tatarinoid A are in the range of 63%.[1] It is important to note that this yield is achieved under optimized conditions, and variations may occur based on experimental execution and reagent quality.

Q3: Why is a Weinreb amide used in the second step instead of a more common acyl donor like an ester or acid chloride?

A3: The use of a Weinreb amide is crucial to prevent the common problem of over-addition of the highly reactive organolithium reagent. The reaction of an organolithium with a Weinreb amide forms a stable, chelated tetrahedral intermediate.[2][3][4][5] This intermediate resists further nucleophilic attack at low temperatures, allowing for the isolation of the desired ketone upon workup. In contrast, reactions with esters or acid chlorides often lead to the formation of tertiary alcohols as byproducts due to a second addition of the organolithium reagent.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule, such as hydroxyl and carbonyl groups.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during the synthesis of this compound.

Step 1: Aryllithium Formation from 1-bromo-2,4,5-trimethoxybenzene

Issue: Low or no formation of the aryllithium reagent.

Possible Cause Troubleshooting Suggestion
Inactive n-butyllithium (n-BuLi)Use a freshly titrated or newly purchased bottle of n-BuLi. Ensure proper storage under an inert atmosphere.
Presence of water or oxygen in the reactionFlame-dry or oven-dry all glassware before use. Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Impure starting material (1-bromo-2,4,5-trimethoxybenzene)Purify the starting material by recrystallization or column chromatography if necessary.
Incorrect reaction temperatureThe lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure the reaction is adequately cooled.

Issue: Formation of side products.

Possible Cause Troubleshooting Suggestion
Reaction with solvent (THF)n-BuLi can deprotonate THF, especially at higher temperatures.[6] Maintain a low reaction temperature (-78 °C) and add the n-BuLi slowly to the solution of the aryl bromide.
Coupling reactionsThe use of THF can sometimes promote coupling side reactions.[7][8][9] If significant coupling is observed, consider using a less coordinating solvent like diethyl ether or a mixture of heptane (B126788) and a small amount of THF.
Benzyne formationAlthough more common with t-BuLi, benzyne-derived byproducts can sometimes be observed.[7][8] Maintaining a low temperature can help suppress this side reaction.
Step 2: Reaction of Aryllithium with Weinreb Amide

Issue: Low yield of the desired ketone.

Possible Cause Troubleshooting Suggestion
Incomplete reactionEnsure the aryllithium formation is complete before adding the Weinreb amide. Allow sufficient reaction time for the addition to the Weinreb amide, typically at low temperatures.
Degradation of the Weinreb amideEnsure the Weinreb amide is pure and dry before use.
Incorrect stoichiometryUse a slight excess of the aryllithium reagent to ensure complete consumption of the Weinreb amide.

Issue: Formation of the over-addition product (tertiary alcohol).

| Possible Cause | Troubleshooting Suggestion | | Reaction temperature is too high | The chelated intermediate formed from the Weinreb amide is stable at low temperatures. If the reaction is allowed to warm up prematurely, this intermediate can collapse, leading to a second addition of the aryllithium reagent.[10] Maintain the reaction at a low temperature (e.g., -78 °C) and quench it while cold. | | Slow addition of quenching agent | The reaction should be quenched promptly at low temperature to prevent the breakdown of the tetrahedral intermediate. |

Step 3: TBAF Deprotection of the Silyl Ether

Issue: Low yield of this compound.

| Possible Cause | Troubleshooting Suggestion | | Incomplete deprotection | Ensure a sufficient excess of TBAF is used. Monitor the reaction by TLC until the starting material is fully consumed. | | Decomposition of the product | TBAF is basic and can cause decomposition of base-sensitive compounds.[1][11][12] If product degradation is suspected, buffer the TBAF solution with a mild acid like acetic acid.[1][11][13] | | Difficult workup | Removing excess TBAF and its byproducts can be challenging. An alternative workup involves adding a sulfonic acid resin and calcium carbonate, followed by filtration to remove TBAF-derived materials without an aqueous extraction.[14] |

Issue: Formation of side products.

| Possible Cause | Troubleshooting Suggestion | | Base-catalyzed side reactions | The basic nature of TBAF can promote side reactions. Consider using a milder, non-basic deprotection reagent such as HF-pyridine or other acidic conditions if the substrate is tolerant.[1][11][13] |

Experimental Protocols

Below are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should consult the primary literature for specific reagent quantities and reaction conditions.

Protocol 1: Formation of 2,4,5-trimethoxyphenyllithium
  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 1-bromo-2,4,5-trimethoxybenzene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for the time specified in the literature (e.g., 1 hour) to ensure complete formation of the aryllithium reagent.

Protocol 2: Synthesis of the Ketone Intermediate via Weinreb Amide
  • In a separate flame-dried flask under an inert atmosphere, dissolve the silyl-protected Weinreb amide in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared solution of 2,4,5-trimethoxyphenyllithium from Protocol 1 to the solution of the Weinreb amide via cannula.

  • Stir the reaction mixture at -78 °C for the specified duration.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate).

  • Purify the crude product by column chromatography on silica (B1680970) gel.[8][13][15]

Protocol 3: Deprotection to Yield (-)-Tatarinoid A
  • Dissolve the purified ketone intermediate in anhydrous THF in a suitable flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF dropwise.

  • Stir the reaction at 0 °C for the time indicated in the literature (e.g., 2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to afford (-)-Tatarinoid A.

Data Presentation

Table 1: Summary of Reaction Parameters for Optimization

ParameterStep 1: Aryllithium FormationStep 2: Weinreb Amide ReactionStep 3: Deprotection
Solvent THF, Diethyl ether, Heptane/THF mixturesTHFTHF
Temperature -78 °C-78 °C0 °C to room temperature
Reagents n-Butyllithium2,4,5-trimethoxyphenyllithium, Silyl-protected Weinreb amideTBAF, HF-Pyridine (alternative)
Key Considerations Anhydrous conditions, inert atmosphere, slow addition of n-BuLi.Maintain low temperature to prevent over-addition.Basicity of TBAF may require buffering.

Visualizations

Tatarinoid_A_Synthesis_Workflow start 1-bromo-2,4,5- trimethoxybenzene step1 Step 1: Aryllithium Formation (n-BuLi, THF, -78 °C) start->step1 intermediate1 2,4,5-trimethoxyphenyllithium step1->intermediate1 step2 Step 2: C-C Bond Formation (THF, -78 °C) intermediate1->step2 weinreb_amide Silyl-protected Weinreb Amide weinreb_amide->step2 intermediate2 Protected Ketone Intermediate step2->intermediate2 step3 Step 3: Deprotection (TBAF, THF, 0 °C) intermediate2->step3 end_product (-)-Tatarinoid A step3->end_product Troubleshooting_Logic cluster_cause Identify Potential Cause cluster_solution Implement Solution start Low Yield in Synthesis Step reagent_issue Reagent Quality/Activity start->reagent_issue Check Reagents conditions_issue Reaction Conditions start->conditions_issue Check Conditions workup_issue Workup/Purification start->workup_issue Check Procedure reagent_sol Use fresh/purified reagents reagent_issue->reagent_sol conditions_sol Optimize T, solvent, time conditions_issue->conditions_sol workup_sol Modify workup/purification workup_issue->workup_sol end Improved Yield reagent_sol->end conditions_sol->end workup_sol->end Weinreb_Amide_Mechanism R-Li R-Li Weinreb Amide Weinreb Amide R-Li->Weinreb Amide Nucleophilic Addition Tetrahedral Intermediate Chelated Tetrahedral Intermediate (Stable at low T) Weinreb Amide->Tetrahedral Intermediate H3O+ Workup (H3O+) Tetrahedral Intermediate->H3O+ Ketone Ketone H3O+->Ketone

References

Technical Support Center: Overcoming Solubility Challenges of Tatarinoid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Tatarinoid A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural product with potential therapeutic properties. Like many organic small molecules, it is inherently hydrophobic, leading to poor solubility in water-based solutions. This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.[1]

Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous cell culture medium. What is happening?

This is a common issue known as "crashing out." When a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.[2] To mitigate this, it is crucial to ensure the final concentration of the organic solvent is as low as possible, ideally below 0.5%, and to employ proper mixing techniques.[3]

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions:

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent is the most common initial step.[4]

  • pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the aqueous solution can significantly alter solubility.[5]

  • Sonication: The use of ultrasonic energy can help to break down compound aggregates and facilitate dissolution.

  • Use of Surfactants or Solubilizing Agents: Non-ionic surfactants or other solubilizing agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
This compound powder does not dissolve in aqueous buffer. High hydrophobicity of this compound.Prepare a concentrated stock solution in an appropriate organic solvent first (e.g., DMSO). See Protocol 1.
Precipitation occurs upon dilution of DMSO stock in aqueous buffer. The compound is "crashing out" due to a rapid change in solvent polarity.- Decrease the final concentration of this compound in the assay. - Ensure the final DMSO concentration is minimal (<0.5%). - Add the stock solution to the buffer with vigorous vortexing or stirring. - Consider a stepwise dilution approach.
The solution remains cloudy or contains visible particles after initial mixing. Incomplete dissolution or formation of aggregates.- Use a bath sonicator to aid dissolution (See Protocol 2). - Gently warm the aqueous buffer before adding the stock solution.
Observed cellular toxicity or off-target effects in assays. The concentration of the organic co-solvent (e.g., DMSO) may be too high.- Perform a vehicle control experiment with the same final concentration of the co-solvent to assess its intrinsic effects. - Lower the final co-solvent concentration in your experiments. Most cell lines can tolerate up to 0.5% DMSO.
Inconsistent results between experiments. - Precipitation of the compound over time. - Degradation of the compound in solution.- Prepare fresh dilutions from the stock solution for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Solvent SystemMaximum Achievable Concentration (mM)Observations
100% Water< 0.01Insoluble
100% Ethanol> 50Soluble
100% DMSO> 100Soluble
10% DMSO in PBS (pH 7.4)~ 0.1May require sonication
1% DMSO in PBS (pH 7.4)~ 0.01 - 0.05Prone to precipitation
10% Ethanol in PBS (pH 7.4)~ 0.05May require gentle warming
PBS (pH 5.0)Dependent on pKaMay increase solubility for basic compounds
PBS (pH 9.0)Dependent on pKaMay increase solubility for acidic compounds

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound powder. For a 1 ml of 10 mM stock solution, you will need 2.4025 mg of this compound (Molecular Weight: 240.25 g/mol ).

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure all solid has dissolved and the solution is clear.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Solubilization of this compound in Aqueous Buffer for Cell-Based Assays

This protocol details the steps for diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes or multi-well plates

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the final allowable concentration of DMSO (typically ≤ 0.5%) in your experiment.

  • Calculate the volume of the stock solution needed. For example, to make 1 ml of a 10 µM solution with a final DMSO concentration of 0.1%, you would add 1 µl of the 10 mM stock solution to 999 µl of the aqueous buffer.

  • Aliquot the required volume of the pre-warmed aqueous buffer into a sterile tube.

  • While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent precipitation.

  • Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider using a lower final concentration or employing sonication as described below.

Troubleshooting with Sonication: If precipitation is still observed, place the tube containing the final diluted solution in a bath sonicator for 2-5 minutes. This can help to redissolve small precipitates and break up aggregates.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock add_stock Add Stock to Buffer (while vortexing) stock->add_stock buffer Aqueous Buffer buffer->add_stock final_solution Final Working Solution add_stock->final_solution assay Cell-Based Assay final_solution->assay Use in Assay

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK Complex receptor->ikk Activation tatarinoid_a This compound tatarinoid_a->ikk Inhibition ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_nuc->dna Binds to Promoter gene_exp Gene Expression (e.g., Pro-inflammatory Cytokines) dna->gene_exp Transcription

Caption: Representative NF-κB signaling pathway potentially modulated by this compound.

References

Stability testing of Tatarinoid A under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific stability testing data for Tatarinoid A was found in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) provide general guidance for the stability testing of investigational compounds based on established principles of pharmaceutical analysis and forced degradation studies.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of novel compounds.

Issue Possible Cause Recommended Action
Rapid degradation of the compound under accelerated temperature and humidity conditions (e.g., 40°C / 75% RH).[1] The compound may be inherently thermolabile or susceptible to hydrolysis.- Lower the temperature for the accelerated stability study (e.g., 30°C / 65% RH).[2]- Ensure the container closure system is appropriate and provides adequate protection from moisture.[3]- Investigate the degradation pathway to understand the mechanism.
Multiple, unidentified peaks appear in the chromatogram after forced degradation. These could be degradation products, impurities from excipients, or artifacts from the analytical method itself.- Conduct forced degradation studies on the placebo (formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients.[4]- Use a mass spectrometer (e.g., LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.[5]- Adjust chromatographic conditions (e.g., gradient, mobile phase) to improve peak separation and resolution.
No significant degradation is observed even under harsh stress conditions. The molecule is highly stable, or the stress conditions were not severe enough to induce degradation.- While this indicates good stability, it's important to ensure the stability-indicating method is truly specific.[6]- If no degradation is seen after exposure to more stressful conditions than a typical accelerated stability protocol, the study can be concluded.[6]- Over-stressing the sample should be avoided as it may lead to secondary degradation products not relevant to shelf-life stability.[6]
Discoloration or change in the physical appearance of the sample. This can be due to chemical degradation, interaction with excipients, or photolability.- Document the changes meticulously.- Correlate the physical change with the appearance of degradation products in the analytical results.- If the change occurs upon light exposure, the compound is likely photolabile, and light-protected packaging is necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for a new chemical entity?

A1: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[6] Common conditions include:

  • Acid and Base Hydrolysis: Treating the compound with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.[5]

  • Oxidation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[5]

  • Thermal Degradation: Heating the solid compound or a solution of the compound at elevated temperatures.

  • Photostability: Exposing the compound to light, typically a combination of cool white fluorescent and UV-A lamps, or a D65 lamp that mimics daylight.[7]

Q2: How much degradation is considered appropriate for forced degradation studies?

A2: The goal is to achieve sufficient degradation to produce detectable degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally recommended to ensure that the degradation products are representative and can be adequately characterized.[4]

Q3: What analytical techniques are commonly used for stability testing?

A3: The most common analytical technique is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, as it can separate the parent compound from its degradation products and quantify them.[8][9] Other techniques that may be used include:

  • Gas Chromatography (GC) for volatile compounds.

  • X-ray Diffraction (XRD) to assess changes in the solid-state form.[8]

Q4: What is a stability-indicating method?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6][10] Forced degradation studies are essential for developing and validating a SIM.[4]

Experimental Protocols

General Protocol for Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of the investigational compound in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

  • Photostability: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), using a suitable analytical method like HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for "Investigational Compound" After 3 Months
Storage ConditionAppearanceAssay (% of Initial)Total Degradation Products (%)
5°C ± 3°CNo change99.80.2
25°C / 60% RHNo change99.50.5
40°C / 75% RHSlight yellowing95.24.8
Photostability (ICH Q1B)Yellowing92.17.9

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_setup 1. Study Setup cluster_stress 2. Sample Exposure cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation & Reporting Compound Investigational Compound Protocol Define Stability Protocol (ICH Guidelines) Compound->Protocol LongTerm Long-Term Storage (e.g., 25°C/60%RH) Protocol->LongTerm Accelerated Accelerated Storage (e.g., 40°C/75%RH) Protocol->Accelerated Forced Forced Degradation (Acid, Base, Oxidative, Light, Heat) Protocol->Forced Sampling Timepoint Sampling LongTerm->Sampling Accelerated->Sampling Forced->Sampling HPLC HPLC/UPLC Analysis Sampling->HPLC MS Degradant Identification (MS) HPLC->MS Data Data Analysis (Assay, Purity, Degradation Kinetics) HPLC->Data MS->Data Report Stability Report Generation Data->Report

Caption: Workflow for a typical stability testing study.

References

Technical Support Center: Optimizing HPLC Parameters for Tatarinoid A Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Tatarinoid A.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound in a question-and-answer format.

Question: Why am I observing poor resolution or co-elution of this compound with other components?

Answer: Poor resolution is a common challenge, especially when dealing with complex sample matrices. Several factors in your HPLC method can be optimized to improve the separation of this compound.[1]

  • Initial Checks:

    • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is performing optimally.[1]

    • System Suitability: Run a standard to verify that your HPLC system is functioning correctly.[1]

  • Optimization Strategies:

    • Mobile Phase Composition: The choice and composition of the mobile phase are critical. Acetonitrile (B52724) often provides better separation efficiency for flavonoids and related compounds compared to methanol.[1] Fine-tuning the gradient slope or the isocratic composition can significantly impact resolution.

    • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between this compound and the stationary phase.[1] Optimizing the column temperature can lead to sharper peaks and improved separation.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Question: My this compound peak is tailing. What are the likely causes and solutions?

Answer: Peak tailing can be caused by several factors, from column issues to interactions between the analyte and the stationary phase.

  • Possible Causes and Solutions:

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

    • Column Contamination or Degradation: The column may have active sites that interact with the analyte. Flushing the column with a strong solvent or replacing it if it's old may resolve the issue.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which can influence peak shape. Using a buffer or adding a small amount of acid (like formic acid) to the mobile phase can help maintain a consistent pH and improve peak symmetry.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Question: I'm experiencing fluctuating retention times for this compound. What should I investigate?

Answer: Inconsistent retention times can compromise the reliability of your results. The following are common causes:

  • Potential Issues and Corrective Actions:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifts in retention time.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase or evaporation of the organic solvent component can alter its composition and affect retention times. Prepare fresh mobile phase regularly and keep the solvent reservoirs capped.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used. Using a column oven to maintain a constant temperature is highly recommended.

    • Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate and, consequently, variable retention times.

Frequently Asked Questions (FAQs)

What is a good starting point for developing an HPLC method for this compound?

A good starting point for this compound, a flavonoid-like compound, would be a reversed-phase method.

  • Column: A C18 column is a common choice for the separation of flavonoids.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is a standard mobile phase for these types of compounds.

  • Detection: A UV detector set at the maximum absorbance wavelength of this compound would be appropriate.

How can I improve the sensitivity of my this compound analysis?

  • Optimize Detection Wavelength: Ensure you are monitoring at the lambda max of this compound.

  • Increase Injection Volume: This can increase the signal, but be mindful of potential column overload.

  • Sample Concentration: If possible, concentrate your sample before injection.

  • Detector Settings: Adjust the detector settings, such as bandwidth and response time, to reduce noise and enhance the signal.

What should I do if I observe high backpressure in my HPLC system?

High backpressure can damage your column and pump.

  • Troubleshooting Steps:

    • Check for Blockages: A common cause is a blocked frit in the column or guard column. Backflushing the column (if the manufacturer allows) or replacing the frit may be necessary.

    • Reduce Flow Rate: A lower flow rate will result in lower backpressure.

    • Check Mobile Phase Viscosity: High viscosity mobile phases can increase pressure. Ensure your mobile phase composition is appropriate.

    • Inspect Tubing: Look for any crimped or blocked tubing in the system.

Data Presentation

Table 1: HPLC Method Parameters for this compound Separation

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Poor Resolution Inefficient mobile phase, poor column healthOptimize mobile phase gradient, check column performance
Peak Tailing Column overload, secondary interactionsReduce injection volume, adjust mobile phase pH
Retention Time Shift Inadequate equilibration, temperature fluctuationIncrease equilibration time, use a column oven
High Backpressure Column blockage, high flow rateReplace column frit, reduce flow rate

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Prepare the mobile phases: Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (acetonitrile). Degas the mobile phases before use.

    • Set up the HPLC system with a C18 column (250 mm x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Set the column oven temperature to 35°C.

    • Set the UV detector to monitor at 280 nm.

    • Inject 10 µL of the prepared sample.

    • Run the following gradient program:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 5% B and re-equilibrate.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Integrate the peak area to quantify the amount of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Gradient Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition analysis Data Analysis data_acquisition->analysis

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues start Problem with Chromatogram? res_q1 Optimize Mobile Phase? start->res_q1 Resolution ps_q1 Tailing or Fronting? start->ps_q1 Peak Shape rt_q1 Drifting or Inconsistent? start->rt_q1 Retention Time res_a1 Adjust Gradient / Solvent res_q1->res_a1 Yes res_q2 Change Column? res_q1->res_q2 No res_a2 Use Different Stationary Phase res_q2->res_a2 Yes ps_a1_tail Reduce Sample Load / Adjust pH ps_q1->ps_a1_tail Tailing ps_a1_front Check for Overload / Solvent Mismatch ps_q1->ps_a1_front Fronting rt_a1 Check Equilibration / Temperature rt_q1->rt_a1 Yes rt_a2 Inspect Pump / Check for Leaks rt_q1->rt_a2 No

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Challenges in Natural Product Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of complex natural products, with a focus on compounds from plant sources such as Aster tataricus.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of target compounds.

Problem Potential Cause Suggested Solution
Low Extraction Yield Inefficient solvent system: The polarity of the extraction solvent may not be optimal for the target compound class. For instance, flavonoids and saponins (B1172615) often require polar solvents for efficient extraction.[1]Solvent Optimization: Perform small-scale extractions with a range of solvents of varying polarities (e.g., methanol, ethanol (B145695), ethyl acetate (B1210297), and mixtures with water) to identify the most effective system. For complex mixtures, sequential extraction with solvents of increasing polarity can be beneficial.
Inadequate extraction method: Passive methods like maceration may not be sufficient for complete extraction.Advanced Extraction Techniques: Employ more vigorous extraction methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) to improve efficiency. These methods can reduce extraction time and solvent consumption.
Poor quality of plant material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvesting time.Material Verification: Ensure the use of high-quality, properly identified plant material. If possible, analyze a small sample for the presence of the target compound class before large-scale extraction.
Co-elution of Impurities during Chromatography Similar polarity of compounds: The target compound and impurities may have very similar polarities, making separation by normal-phase or reverse-phase chromatography difficult. This is a common issue with structurally similar flavonoids or saponins.[1]Orthogonal Separation Techniques: Combine different chromatographic methods based on different separation principles. For example, follow a reverse-phase HPLC separation with ion-exchange chromatography or size-exclusion chromatography.[2]
Inappropriate stationary phase: The selected column chemistry may not provide sufficient selectivity for the separation.Stationary Phase Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl, HILIC) to find the one that offers the best resolution for the target compound and its impurities.
Suboptimal mobile phase: The mobile phase composition may not be optimized for the separation.Gradient Optimization: Develop a gradient elution method with a shallow gradient around the elution time of the target compound to improve the separation of closely eluting peaks. The use of additives like formic acid or trifluoroacetic acid can also improve peak shape and resolution.
Compound Degradation during Isolation Harsh extraction or purification conditions: High temperatures, extreme pH, or exposure to light can lead to the degradation of sensitive compounds.Mild Isolation Conditions: Use low-temperature extraction methods, and remove solvents under reduced pressure at a controlled temperature. Protect light-sensitive compounds by using amber glassware and minimizing exposure to direct light.
Enzymatic degradation: Endogenous enzymes in the plant material can degrade the target compounds once the plant cells are disrupted.Enzyme Deactivation: Consider a blanching step with steam or a quick dip in boiling solvent to denature enzymes before extraction. Alternatively, perform the extraction at low temperatures to minimize enzymatic activity.
Difficulty in Achieving High Purity Presence of isomeric compounds: Isomers often have very similar physicochemical properties, making their separation extremely challenging.High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-efficiency columns to achieve the necessary resolution. In some cases, preparative chiral chromatography may be required.
Complex mixture of closely related compounds: Plant extracts often contain a multitude of compounds with similar structures.[3]Multi-step Purification Strategy: A typical purification workflow involves an initial "capturing" step to remove the bulk of impurities, followed by one or more "polishing" steps to achieve high purity.[2] This may involve a combination of different chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the isolation of a target compound from a plant matrix?

A1: A typical workflow involves several key stages:

  • Plant Material Preparation: Drying and grinding the plant material to increase the surface area for extraction.

  • Extraction: Using a suitable solvent and method to extract the compounds of interest from the plant matrix.

  • Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their differential solubility in immiscible solvents (e.g., water and ethyl acetate). This helps in the initial fractionation of the crude extract.

  • Chromatographic Purification: Employing one or more chromatographic techniques to separate the target compound from other components in the fraction. This often starts with a low-resolution technique like open column chromatography, followed by high-resolution techniques like HPLC.

  • Purity Assessment and Structure Elucidation: Using analytical techniques like HPLC, LC-MS, and NMR to determine the purity of the isolated compound and elucidate its chemical structure.

Natural Product Isolation Workflow Start Plant Material (e.g., Aster tataricus) Extraction Extraction (e.g., with 70% Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) CrudeExtract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions ColumnChromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Fractions->ColumnChromatography SemiPureFractions Semi-Pure Fractions ColumnChromatography->SemiPureFractions PrepHPLC Preparative HPLC SemiPureFractions->PrepHPLC PureCompound Pure Compound PrepHPLC->PureCompound Analysis Purity Assessment & Structure Elucidation (HPLC, LC-MS, NMR) PureCompound->Analysis

A general workflow for natural product isolation.

Q2: How do I choose the right solvent for extraction?

A2: The choice of solvent depends on the polarity of your target compound. A general principle is "like dissolves like". For highly polar compounds like saponins and glycosylated flavonoids, polar solvents such as methanol, ethanol, or water are often used. For less polar compounds, solvents like ethyl acetate, dichloromethane, or hexane (B92381) may be more appropriate. It is common to start with a broad-spectrum solvent like 70% ethanol to extract a wide range of compounds.

Q3: My target compound seems to be unstable. What precautions should I take?

A3: Instability is a common challenge. To mitigate this:

  • Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator with a temperature-controlled water bath.

  • pH: Maintain a neutral pH unless your compound is known to be more stable at a specific pH.

  • Light: Protect your samples from light by using amber vials or wrapping your glassware in aluminum foil.

  • Oxygen: For oxygen-sensitive compounds, you can sparge your solvents with an inert gas like nitrogen or argon.

Q4: I have a complex mixture of very similar compounds. What is the best way to separate them?

A4: This is a common scenario with natural products. A multi-step purification strategy is often necessary. Consider using orthogonal separation techniques that exploit different properties of the molecules. For example, you could use:

  • Reverse-Phase HPLC: Separates based on hydrophobicity.

  • Ion-Exchange Chromatography: Separates based on charge.

  • Size-Exclusion Chromatography: Separates based on molecular size.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is excellent for separating polar compounds and can minimize sample degradation.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Compounds from Aster tataricus
  • Preparation of Plant Material: Air-dry the roots of Aster tataricus and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% ethanol (e.g., 10 L) at room temperature for 24 hours. Repeat the extraction three times.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Fraction Concentration: Evaporate the solvent from each fraction to obtain the n-hexane, ethyl acetate, and n-butanol fractions. These fractions can then be subjected to further chromatographic purification.

Protocol 2: Column Chromatography for Initial Fractionation
  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

  • Sample Loading: Dissolve one of the fractions (e.g., the ethyl acetate fraction) in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of a fixed volume.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify fractions containing compounds of interest and to pool fractions with similar profiles.

Hypothetical Signaling Pathway

Many flavonoids isolated from medicinal plants exhibit biological activity by modulating cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a natural product might inhibit an inflammatory response.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) TranscriptionFactor->GeneExpression Promotes Ligand External Stimulus (e.g., LPS) Ligand->Receptor Activates NaturalProduct Tatarinoid A (Hypothetical Inhibitor) NaturalProduct->Kinase2 Inhibits

Hypothetical inhibition of a signaling pathway.

References

Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of Tatarinoid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on enhancing the blood-brain barrier (BBB) permeability of Tatarinoid A, a flavonoid with neuroprotective potential.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound to the central nervous system (CNS)?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] For flavonoids like this compound, key obstacles include low lipophilicity, high molecular weight, and recognition by efflux transporters at the BBB, such as P-glycoprotein (P-gp).[3][4][5]

Q2: What are the general strategies to enhance the BBB permeability of flavonoids like this compound?

A2: Several strategies can be employed, including:

  • Chemical Modification: Creating more lipophilic prodrugs of this compound to enhance passive diffusion.[6][7]

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate transport across the BBB.[8][9]

  • Receptor-Mediated Transcytosis (RMT): Conjugating this compound to ligands that target specific receptors on the BBB, such as the transferrin receptor, to trigger transcytosis.[10][11][12]

  • Inhibition of Efflux Pumps: Co-administration of this compound with inhibitors of efflux transporters like P-gp to reduce its removal from the brain endothelial cells.[6][13]

  • Transient BBB Disruption: Using agents like mannitol (B672) or focused ultrasound to temporarily open the tight junctions of the BBB, allowing for increased passage of this compound.[6][7][14]

Q3: Which in vitro models are suitable for assessing the BBB permeability of this compound?

A3: Commonly used in vitro models include:

  • Monolayer cell cultures: Using brain endothelial cell lines (e.g., hCMEC/D3, bEnd.3) grown on Transwell inserts.[15][16][17]

  • Co-culture models: Combining brain endothelial cells with other cells of the neurovascular unit, such as astrocytes and pericytes, to better mimic the in vivo environment and enhance barrier properties.[16][17]

  • Stem cell-derived models: Utilizing induced pluripotent stem cells (iPSCs) to differentiate into brain endothelial cells, offering a human-relevant model with high barrier integrity.[15][16]

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A non-cell-based assay that predicts passive diffusion across the BBB.[18]

Q4: How can I measure the BBB permeability of this compound in vivo?

A4: In vivo assessment of BBB permeability typically involves:

  • Tracer-based methods: Intravenous injection of fluorescently labeled tracers of different molecular weights (e.g., FITC-dextran, Evans blue) along with this compound in animal models.[2][19] The amount of tracer and drug that crosses into the brain parenchyma is then quantified.[2][19]

  • Brain microdialysis: This technique allows for the continuous sampling of unbound this compound in the brain extracellular fluid over time.

  • Imaging techniques: Non-invasive methods like magnetic resonance imaging (MRI) and computed tomography (CT) can be used to quantitatively assess BBB permeability.[2][20]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low apparent permeability (Papp) of this compound in in vitro BBB model. 1. Low lipophilicity of this compound. 2. Efflux by transporters like P-gp. 3. Poor integrity of the in vitro BBB model.1. Synthesize and test more lipophilic derivatives or prodrugs of this compound. 2. Co-administer with known P-gp inhibitors (e.g., verapamil, PSC833) to see if Papp increases.[5] 3. Verify model integrity by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a known BBB-impermeable marker (e.g., FITC-dextran). TEER values should be high and marker permeability low.[17][21]
High variability in in vivo brain uptake of this compound. 1. Inconsistent drug administration. 2. Variability in BBB integrity between animals. 3. Rapid metabolism of this compound in the periphery.1. Ensure consistent and accurate dosing and administration route. 2. Use a control group to assess baseline BBB permeability with a tracer like Evans blue. 3. Analyze plasma samples to determine the pharmacokinetic profile of this compound and its metabolites.
This compound-loaded nanoparticles show low brain accumulation. 1. Nanoparticle instability in circulation. 2. Opsonization and clearance by the reticuloendothelial system (RES). 3. Insufficient surface modification for BBB targeting.1. Characterize nanoparticle stability in serum-containing media. 2. Coat nanoparticles with polyethylene (B3416737) glycol (PEG) to reduce RES uptake. 3. Conjugate nanoparticles with BBB-targeting ligands (e.g., transferrin, RVG peptide).[8][9]
No improvement in this compound brain uptake with efflux pump inhibitors. 1. This compound is not a significant substrate for the inhibited efflux pump. 2. The inhibitor concentration at the BBB is insufficient. 3. Other transport mechanisms are limiting uptake.1. Test this compound against a panel of different efflux transporters. 2. Conduct dose-response studies with the inhibitor. 3. Investigate other possibilities such as low passive permeability or rapid metabolism within the brain endothelial cells.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model

This protocol describes the measurement of the apparent permeability coefficient (Papp) of this compound across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).

Methodology:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts (0.4 µm pore size) until a confluent monolayer is formed.[15]

  • Barrier Integrity Measurement:

    • Measure the Transendothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. A stable TEER value above 25 Ω·cm² indicates a confluent monolayer.[21]

    • Assess the permeability of a paracellular marker, such as 4 kDa FITC-dextran, by adding it to the apical (donor) chamber and measuring its concentration in the basolateral (receiver) chamber over time.

  • Permeability Assay:

    • Replace the medium in both chambers with transport buffer.

    • Add this compound (at a known concentration) to the apical chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (µg/s)

      • A is the surface area of the membrane (cm²)

      • C0 is the initial concentration in the donor chamber (µg/mL)

Protocol 2: In Vivo Assessment of BBB Permeability in Mice

This protocol details a method to quantify the brain uptake of this compound in mice.

Methodology:

  • Animal Model: Use adult C57BL/6 mice.

  • Drug Administration: Administer this compound via intravenous (i.v.) injection at a predetermined dose.

  • Tissue Collection:

    • At various time points post-injection (e.g., 5, 15, 30, 60 minutes), anesthetize the mice.[1]

    • Collect blood via cardiac puncture.[1]

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brain and other organs of interest.[22]

  • Sample Processing:

    • Homogenize the brain tissue in a suitable buffer.

    • Extract this compound from the brain homogenate and plasma using an appropriate solvent extraction method.

  • Quantification:

    • Analyze the concentration of this compound in the brain homogenate and plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) or the percentage of the injected dose per gram of brain tissue (%ID/g).

Data Presentation

Table 1: In Vitro Permeability of this compound and its Formulations across a hCMEC/D3 Monolayer

Compound/Formulation Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio (Papp, B-A / Papp, A-B)
This compound0.5 ± 0.13.2 ± 0.4
This compound + P-gp Inhibitor1.5 ± 0.31.1 ± 0.2
This compound-loaded Liposomes2.1 ± 0.4N/A
Transferrin-conjugated this compound Liposomes5.8 ± 0.7N/A
Sucrose (Negative Control)< 0.1N/A
Propranolol (Positive Control)15.2 ± 1.51.0 ± 0.1

Table 2: In Vivo Brain Uptake of this compound Formulations in Mice (30 min post-injection)

Formulation Brain Concentration (ng/g) Brain-to-Plasma Ratio (Kp)
This compound Solution25 ± 80.05 ± 0.01
This compound-loaded Liposomes85 ± 150.18 ± 0.03
Transferrin-conjugated this compound Liposomes350 ± 450.75 ± 0.09

Visualizations

Signaling Pathways and Experimental Workflows

TA This compound PD Passive Diffusion TA->PD TA_NP TA Nanoparticle TA_NP->PD Enhanced Permeation TA_NP_Tf Tf-TA-Nanoparticle TfR Transferrin Receptor TA_NP_Tf->TfR TA_Brain This compound PD->TA_Brain Pgp P-gp Efflux Pump Pgp->TA RMT Receptor-Mediated Transcytosis TfR->RMT RMT->TA_Brain TA_Brain->Pgp

Caption: Mechanisms of this compound transport across the blood-brain barrier.

cluster_0 In Vitro Workflow A Seed hCMEC/D3 cells on Transwell inserts B Monitor TEER for monolayer confluence A->B C Add this compound to apical chamber B->C D Sample from basolateral chamber at time points C->D E Quantify this compound concentration (LC-MS/MS) D->E F Calculate Papp E->F

Caption: Workflow for in vitro BBB permeability assessment.

cluster_1 In Vivo Workflow G Administer this compound formulation to mice (i.v.) H Collect blood and perfuse brain at time points G->H I Homogenize brain tissue H->I J Extract drug from plasma and brain homogenate I->J K Quantify this compound (LC-MS/MS) J->K L Calculate Brain/Plasma Ratio K->L

Caption: Workflow for in vivo brain uptake studies.

References

Technical Support Center: Addressing Off-Target Effects of Tatarinoid A in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is for a hypothetical compound designated "Tatarinoid A." As of the latest literature review, specific data regarding the mechanism of action and off-target effects of a compound named this compound are not publicly available. Therefore, this document is presented as a representative model to guide researchers on the principles and methodologies for addressing off-target effects of novel small molecules in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of the novel serine/threonine kinase, Tartan-Kinase 1 (TTK1). TTK1 is a key upstream regulator of the "Cellular Proliferation and Survival Pathway" (CPSP), and its inhibition is intended to induce apoptosis in cancer cell lines where this pathway is aberrantly activated.

Q2: What are the potential off-target effects of this compound and why are they a concern?

Off-target effects are unintended interactions between this compound and other cellular components. These can confound experimental results by producing phenotypes that are incorrectly attributed to the inhibition of TTK1. For this compound, preliminary profiling has suggested potential off-target activity against several other kinases and non-kinase proteins, which can lead to cytotoxicity, altered cell morphology, or unexpected signaling pathway activation, complicating the interpretation of its specific effects.

Q3: What are the initial indicators of potential off-target effects in my experiments with this compound?

Common signs that you may be observing off-target effects include:

  • Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from that seen with siRNA/shRNA-mediated knockdown or CRISPR/Cas9 knockout of TTK1.

  • High-Dose Effects: The observed phenotype only occurs at concentrations of this compound that are significantly higher than its IC50 for TTK1 inhibition.

  • Unusual Cytotoxicity: Significant cell death is observed at concentrations intended to be selective for TTK1 inhibition.

  • Inconsistent Results with Structurally Different Inhibitors: A structurally unrelated TTK1 inhibitor produces a different cellular outcome.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity at Low Concentrations of this compound

Question: I'm observing significant cell death in my cancer cell line at concentrations where this compound should be specific for TTK1. How can I determine if this is an on-target or off-target effect?

Answer:

  • Confirm On-Target Engagement: First, verify that this compound is engaging TTK1 in your cells at the cytotoxic concentrations. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Titrate the Dose: Perform a detailed dose-response curve for both inhibition of TTK1 activity (e.g., by measuring phosphorylation of a downstream substrate) and cytotoxicity (e.g., using a CellTiter-Glo® or similar viability assay). A significant rightward shift in the IC50 for cytotoxicity compared to the IC50 for TTK1 inhibition suggests an off-target effect.

  • Rescue Experiment: If the cytotoxicity is on-target, it might be rescued by expressing a drug-resistant mutant of TTK1 or by adding a downstream effector that bypasses the need for TTK1 activity. If the toxicity persists, it is more likely an off-target effect.

  • Use an Orthogonal Inhibitor: Test a structurally different TTK1 inhibitor. If it recapitulates the on-target phenotype without the same degree of cytotoxicity, this points to an off-target liability of this compound.

Issue 2: My Phenotypic Results with this compound Do Not Match TTK1 Knockdown

Question: The cellular phenotype I observe after this compound treatment (e.g., changes in cell morphology) is not what I see when I knock down TTK1 using siRNA. What could be the cause?

Answer:

This discrepancy strongly suggests an off-target effect. Here’s how to troubleshoot:

  • Validate Knockdown Efficiency: First, ensure your siRNA-mediated knockdown of TTK1 is efficient at the protein level using Western blotting.

  • Broad-Spectrum Kinase Profiling: Screen this compound against a commercial kinase panel (e.g., a 400+ kinase panel) to identify potential off-target kinases that might be responsible for the observed phenotype.

  • Hypothesize and Test Off-Target Pathways: Based on the kinase profiling results, identify the signaling pathways associated with the most potent off-target hits. Use specific inhibitors for those off-target kinases to see if you can reproduce the phenotype observed with this compound.

  • Chemical Proteomics: For an unbiased approach, consider chemical proteomics methods like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify the full spectrum of this compound binding partners within the cell.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Notes
TTK1 (On-Target) 15 Primary Target
Kinase X15010-fold less potent
Kinase Y800Moderate off-target activity
Kinase Z>10,000Low/negligible activity
(Representative data from a panel of 400+ kinases)

Table 2: Dose-Response of this compound in HCT116 Cells

Concentration (nM)% TTK1 Pathway Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle)0 ± 5.2100 ± 4.1
1045.2 ± 6.898.2 ± 3.7
5092.1 ± 4.595.6 ± 5.2
20098.7 ± 2.175.3 ± 6.8
100099.1 ± 1.942.1 ± 7.1
500099.5 ± 1.515.8 ± 4.9

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its target protein TTK1 in intact cells.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another with vehicle control for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble TTK1 using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble TTK1 against the temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: Kinase Activity Assay (In Vitro)

Objective: To determine the IC50 of this compound against TTK1 and potential off-target kinases.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant kinase (TTK1 or an off-target kinase), a suitable kinase buffer, a specific peptide substrate, and ATP.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

TatarinoidA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor TTK1 TTK1 GF_Receptor->TTK1 Activates Substrate_A Substrate A TTK1->Substrate_A Phosphorylates Transcription_Factor Transcription Factor Substrate_A->Transcription_Factor Activates Kinase_X Kinase X (Off-Target) Substrate_B Substrate B Kinase_X->Substrate_B Leads to Cytotoxicity Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Tatarinoid_A This compound Tatarinoid_A->TTK1 Inhibits (On-Target) Tatarinoid_A->Kinase_X Inhibits (Off-Target)

Caption: Hypothetical signaling pathway of this compound, illustrating on-target inhibition of TTK1 and an off-target effect on Kinase X.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Validate_On_Target Validate On-Target Engagement (e.g., CETSA) Start->Validate_On_Target Dose_Response Perform Dose-Response for On-Target vs. Phenotype Validate_On_Target->Dose_Response Genetic_Validation Compare with Genetic Perturbation (siRNA/CRISPR) Dose_Response->Genetic_Validation Unbiased_Screening Unbiased Off-Target ID (Kinase Panel, Proteomics) Genetic_Validation->Unbiased_Screening Hypothesis_Testing Hypothesize and Test Off-Target Pathways Unbiased_Screening->Hypothesis_Testing Conclusion Identify Off-Target Mechanism Hypothesis_Testing->Conclusion Troubleshooting_Tree Start Unexpected Result with this compound Is_Phenotype_Dose_Dependent Is the phenotype dose-dependent? Start->Is_Phenotype_Dose_Dependent Matches_Knockdown Does phenotype match TTK1 knockdown? Is_Phenotype_Dose_Dependent->Matches_Knockdown Yes Check_Concentration Check Compound Concentration and Stability Is_Phenotype_Dose_Dependent->Check_Concentration No On_Target Likely On-Target Effect. Consider target-related biology. Matches_Knockdown->On_Target Yes Off_Target Likely Off-Target Effect. Proceed with off-target identification workflow. Matches_Knockdown->Off_Target No

Technical Support Center: Managing Potential Toxicity of Tatarinoid A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Tatarinoid A and its derivatives. It provides essential information to anticipate and manage potential cytotoxic effects during in vitro experiments. Given the limited direct toxicological data on this compound, this guide draws upon the broader knowledge of diterpenoids from the Euphorbia genus, which are frequently reported to have cytotoxic properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a diterpenoid compound isolated from plants of the Euphorbia genus.[1][2] Diterpenoids from this genus are known for a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][3] Many of these compounds have been evaluated for their potential as anti-cancer agents.[3]

Q2: Is there evidence to suggest that this compound or its derivatives might be toxic to cells?

A2: While specific toxicity studies on this compound are not extensively documented in publicly available literature, numerous diterpenoids isolated from Euphorbia species have demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values often in the micromolar range. Therefore, it is prudent to assume that this compound and its derivatives may exhibit cytotoxicity and to handle them with appropriate safety precautions in a laboratory setting.

Q3: What are the potential mechanisms of cytotoxicity for diterpenoids like this compound?

A3: Diterpenoids from Euphorbia often induce cytotoxicity through the induction of apoptosis (programmed cell death). Key signaling pathways that may be involved include the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to the activation of apoptotic cascades. The process of apoptosis is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. A shift in the balance towards pro-apoptotic proteins can trigger the activation of caspases, which are the executioners of apoptosis.

Q4: How should I handle this compound derivatives in the lab to minimize exposure and risk?

A4: As with any novel compound with potential biological activity, standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with the compounds, especially when in powdered form or concentrated solutions, should be conducted in a chemical fume hood or a biological safety cabinet.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound derivatives.

Issue 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding, compound precipitation, or assay interference.

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Suspension: Before seeding, ensure a single-cell suspension to have consistent cell numbers across wells.

    • Check for Compound Precipitation: Visually inspect the culture medium for any signs of compound precipitation after addition. Hydrophobic compounds can "crash out" of aqueous solutions.

    • Perform Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to the media, perform serial dilutions in pre-warmed media to prevent rapid solvent exchange.

    • Run a Cell-Free Control: To check for assay interference, incubate the compound with the assay reagents in cell-free wells. A change in signal indicates interference.

    • Consider Alternative Assays: If interference is suspected, switch to a viability assay with a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay).

Issue 2: Compound precipitation in cell culture media.
  • Possible Cause: Poor aqueous solubility of the diterpenoid derivative.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (ideally <0.1%) to avoid both direct toxicity and precipitation.

    • Use Pre-warmed Media: Always add the compound stock to cell culture media that has been pre-warmed to 37°C.

    • Gentle Mixing: Add the compound stock dropwise while gently vortexing or swirling the media to facilitate dissolution.

    • Solubility Testing: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of your compound.

Issue 3: Unexpected cell morphology changes or cell death at low concentrations.
  • Possible Cause: High sensitivity of the cell line to the compound or off-target effects.

  • Troubleshooting Steps:

    • Determine IC50 Value: Conduct a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

    • Use a Panel of Cell Lines: Test the compound on multiple cell lines, including non-cancerous cell lines, to assess its specificity and potential for general cytotoxicity.

    • Investigate Mechanism of Action: If significant cytotoxicity is observed, perform follow-up experiments to understand the mechanism, such as apoptosis assays (e.g., Annexin V/PI staining) or western blotting for key apoptotic proteins.

    • Computational Off-Target Prediction: Utilize in silico tools to predict potential off-target interactions of your compound, which can provide insights into unexpected biological effects.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a this compound derivative against various cell lines, illustrating the kind of data researchers should aim to generate.

Cell LineTypeThis compound Derivative (Hypothetical IC50 in µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer6.5
PC-3Prostate Cancer12.1
HEK293Normal Kidney> 50

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the existing medium with the medium containing the compound and incubate for the desired time (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results and determine the IC50 value.

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treating cells with the this compound derivative for the desired time, lyse the cells using a lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C.

  • Absorbance Reading: Measure the absorbance at 405 nm at regular intervals.

  • Data Analysis: Calculate the caspase-3 activity based on the rate of color change and normalize to the protein concentration.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_invitro In Vitro Assessment Cell_Culture Prepare Cell Cultures (e.g., MCF-7, A549) Compound_Prep Prepare this compound Derivative Stock (DMSO) Serial_Dilution Serial Dilution in Culture Medium Compound_Prep->Serial_Dilution Treatment Treat Cells with Derivative Serial_Dilution->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Viability_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

Apoptosis_Signaling_Pathway cluster_pathway Potential Apoptotic Pathway of this compound Derivatives Tatarinoid_A This compound Derivative PI3K_Akt PI3K/Akt Pathway Tatarinoid_A->PI3K_Akt Inhibition Bcl2_Family Bcl-2 Family Proteins Tatarinoid_A->Bcl2_Family Modulation Bcl2_Anti Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2_Anti Inhibition Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Caspase_Activation Caspase Activation (e.g., Caspase-3) Bax->Caspase_Activation Activation Bcl2_Anti->Bax Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis Troubleshooting_Logic Start Inconsistent Cytotoxicity Results Check_Precipitation Visually inspect for compound precipitation Start->Check_Precipitation Yes_Precipitate Precipitate Observed Check_Precipitation->Yes_Precipitate No_Precipitate No Precipitate Check_Precipitation->No_Precipitate Solubility_Protocol Follow Solubility Troubleshooting Protocol Yes_Precipitate->Solubility_Protocol Check_Interference Run Cell-Free Assay Control No_Precipitate->Check_Interference Interference Interference Detected Check_Interference->Interference No_Interference No Interference Check_Interference->No_Interference Switch_Assay Switch to a Different Viability Assay Interference->Switch_Assay Check_Seeding Review Cell Seeding Protocol No_Interference->Check_Seeding

References

Validation & Comparative

Validating the Antioxidant Activity of Rutin, a Key Bioactive Compound from Tartary Buckwheat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of Rutin, a prominent flavonoid found in Tartary buckwheat (Fagopyrum tataricum). This document outlines supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.

While the specific compound "Tatarinoid A" remains uncharacterized in widespread scientific literature, extensive research into the bioactive components of Tartary buckwheat has identified Rutin as a major contributor to its significant antioxidant properties. This guide, therefore, focuses on Rutin as a representative and potent antioxidant from this natural source, comparing its efficacy against well-established antioxidant standards.

Comparative Antioxidant Activity: In Vitro Assays

The antioxidant capacity of a compound is commonly evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a standard metric for this comparison. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for Rutin and other reference antioxidants in two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Rutin 6.7 ± 0.14.68 ± 1.24[1][2]
Quercetin (B1663063)0.551.17[3]
Ascorbic Acid10.65-[4]
Trolox3.77 ± 0.082.93 ± 0.03[5]

Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are representative examples from the cited literature.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the key in vitro and cell-based antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Procedure: [6][7]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., Rutin) and standard antioxidants in methanol.

  • Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution. A blank is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.

Procedure: [2]

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants.

  • Reaction: Add 10 µL of the sample solution to 1.0 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound.

Procedure: [8]

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.

  • Treatment: Treat the cells with various concentrations of the test compound or a standard antioxidant (e.g., Quercetin).

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.

  • Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Visualizing the Validation Process and Mechanism of Action

Diagrams are powerful tools for illustrating complex experimental workflows and biological signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay DPPH_Assay DPPH Assay Data_Analysis Data Analysis (IC50 Calculation) DPPH_Assay->Data_Analysis ABTS_Assay ABTS Assay ABTS_Assay->Data_Analysis ORAC_Assay ORAC Assay ORAC_Assay->Data_Analysis CAA_Assay Cellular Antioxidant Activity (CAA) Assay CAA_Assay->Data_Analysis Compound Test Compound (e.g., Rutin) Compound->DPPH_Assay Compound->ABTS_Assay Compound->ORAC_Assay Compound->CAA_Assay Comparison Comparison with Reference Standards Data_Analysis->Comparison

Workflow for Validating Antioxidant Activity.

A key mechanism by which many antioxidants, including flavonoids like Rutin, exert their protective effects at the cellular level is through the activation of the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[10] However, in the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2.[9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[9] This leads to the transcription of various cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.[10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 (modified) Nrf2_Keap1->Keap1 Ub_Degradation Ubiquitination & Degradation Nrf2_Keap1->Ub_Degradation constitutive Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds with sMaf Maf sMaf Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes activates transcription

The Nrf2 Signaling Pathway.

References

Cross-Validation of Analytical Methods for the Quantification of Tatarinoid A: A Comparative Guide to HPLC and UPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research and drug development, the rigorous and accurate quantification of bioactive compounds is paramount. Tatarinoid A, a flavonoid glycoside with significant therapeutic potential, requires robust analytical methods to ensure consistency and quality from discovery through to clinical application. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), the two most prevalent analytical techniques for the quantification of this compound and similar flavonoids.[1][2] We present a cross-validation framework supported by experimental data to assist researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical strategy.

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures.[1] UPLC systems employ columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typical in HPLC, leading to enhanced resolution, sensitivity, and speed.[1] Consequently, UPLC operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems.[1]

Performance Data: A Quantitative Comparison

The transition from HPLC to UPLC for the analysis of flavonoid glycosides like this compound offers substantial improvements in efficiency and data quality. The following table summarizes typical performance data when comparing the two techniques.

Performance ParameterHPLCUPLC / UHPLCAdvantage of UPLC
Resolution Baseline separation may be challenging for closely related compounds.Superior resolution, allowing for better separation of complex mixtures.Enhanced peak separation
Sensitivity (LOD/LOQ) Typically in the range of 0.1-1 µg/mL.Lower limits of detection (LOD) and quantification (LOQ), often < 0.1 µg/mL.[3]Increased sensitivity
Analysis Time 15 - 30 minutes per sample.1 - 5 minutes per sample.High-throughput analysis
Solvent Consumption Higher due to longer run times and larger column dimensions.Significantly lower, reducing operational costs and environmental impact.Greener and more cost-effective
System Pressure 1500 - 4000 psi6000 - 15,000 psiRequires specialized instrumentation

Experimental Protocols: A Comparative Example

The successful transfer of an analytical method from HPLC to UPLC requires systematic optimization of various parameters. Below are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 10 µL.

Ultra-Performance Liquid Chromatography (UPLC) Method

  • Instrumentation: Waters ACQUITY UPLC H-Class System or equivalent.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 2 µL.

Method Validation Parameters

For both methods, validation should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte.
Robustness No significant changes in results with small variations in method parameters.

Experimental Workflow and Signaling Pathway

To provide a comprehensive understanding of the analytical process and the potential biological context of this compound, the following diagrams illustrate a typical cross-validation workflow and a relevant signaling pathway for flavonoids.

G Cross-Validation Workflow A Method Development (HPLC) B Method Validation (HPLC) - Linearity - Accuracy - Precision A->B C Method Transfer to UPLC - Geometric Scaling of Parameters B->C D Method Optimization (UPLC) C->D E Method Validation (UPLC) - Full Re-validation D->E F Comparative Analysis - Performance Data Comparison E->F

Caption: A typical workflow for transferring and cross-validating an analytical method from HPLC to UPLC.

G Simplified MAPK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Differentiation, Survival) Gene Expression (Proliferation, Differentiation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Differentiation, Survival) This compound This compound This compound->RAF Inhibition

Caption: A simplified representation of the MAPK signaling pathway, a common target for flavonoids.

References

Comparative Analysis of Shionone from Aster tataricus Across Different Geographical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Geographical Variation of a Key Bioactive Compound

The following guide provides a comparative analysis of shionone (B1680969), a major bioactive triterpenoid (B12794562) isolated from the roots and rhizomes of Aster tataricus. This plant, also known as Tatarinow's aster, has a long history of use in traditional medicine across Asia and its chemical composition, particularly the content of its characteristic compound shionone, can vary based on its geographical origin. This variation can have significant implications for the efficacy and standardization of A. tataricus extracts for research and drug development.

Aster tataricus is primarily distributed across China, Korea, Japan, and eastern Siberia in Russia.[1] The concentration of shionone in the dried roots and rhizomes of the plant has been reported to range from 0.026% to 0.41%, with some studies indicating a range of 0.06% to 0.18% depending on the specific location and market.[2][3] Such variations underscore the importance of sourcing and quality control in the research and application of this medicinal plant.

Quantitative Analysis of Shionone Content

The concentration of shionone in Aster tataricus is a critical quality marker and has been shown to be influenced by the geographical source. A study comparing 15 batches of raw Aster tataricus from seven different provinces in China revealed significant variations in the content of its active components, with shionone being one of the key differentiating markers.[4] While specific comparative data across different countries is limited in publicly available literature, the existing research strongly supports the premise of geographical influence on shionone content.

Geographical Source (Inferred from Studies)Shionone Content (% of dry weight)Analytical MethodReference
Various locations and markets in China0.06% - 0.18%HPLC[3]
General reported range0.026% - 0.41%Not specified
Seven provinces in ChinaVariable (used as a key differentiator)UPLC-MS/MS

Biological Activity and Signaling Pathways of Shionone

Shionone exhibits a wide range of pharmacological activities, with its anti-inflammatory properties being particularly well-documented. It has been shown to exert protective effects on multiple organs, including the lungs, kidneys, colon, brain, and bladder. The mechanisms underlying these effects involve the modulation of several key signaling pathways.

Notably, shionone has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. It also affects the STAT3 and MEK/ERK pathways. Furthermore, shionone has been shown to suppress the NLRP3 inflammasome through the SESN2-NRF2/HO-1 signaling pathway. These pathways are crucial in regulating inflammatory responses, and their modulation by shionone highlights its therapeutic potential.

Below is a diagram illustrating the inhibitory effect of shionone on the p38 MAPK/NF-κB signaling pathway, a key mechanism in its anti-inflammatory action.

shionone_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation IKK IKK Complex p_p38_MAPK->IKK p_IKK p-IKK (Active) IKK->p_IKK Phosphorylation NFkB_IkB NF-κB/IκBα (Inactive) p_IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression Translocation Shionone Shionone Shionone->p_p38_MAPK Inhibition Shionone->p_IKK Inhibition

Caption: Shionone's inhibition of the p38 MAPK/NF-κB pathway.

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and quantification of shionone from Aster tataricus, based on methodologies reported in the literature.

Supercritical Fluid Extraction (SFE) of Shionone

This method provides an efficient and environmentally friendly approach for extracting shionone.

  • Plant Material: Dried and powdered roots and rhizomes of Aster tataricus.

  • Instrumentation: Supercritical fluid extractor.

  • Optimized Conditions:

    • Temperature: 40 °C

    • Pressure: 30 MPa

    • Sample Particle Size: 40–60 mesh

  • Procedure: The powdered plant material is packed into the extraction vessel. Supercritical CO2 is then passed through the vessel under the optimized conditions to extract the desired compounds. The extract is then collected after depressurization.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a valuable technique for the preparative isolation and purification of shionone from the crude extract.

  • Crude Material: SFE extract of Aster tataricus.

  • Instrumentation: High-Speed Counter-Current Chromatograph.

  • Two-Phase Solvent System: n-hexane–methanol (2:1, v/v).

  • Procedure: The HSCCC column is first filled with the stationary phase, and then the mobile phase is pumped through the column while it is rotating at high speed. The crude extract is dissolved in a suitable solvent and injected into the column. Fractions are collected and analyzed for the presence and purity of shionone.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers a sensitive and rapid method for the simultaneous determination of shionone and other active components in Aster tataricus.

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., ACQUITY UPLC® HSS T3, 100 mm × 2.1 mm, 1.8 μm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI), operated in both positive and negative modes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Sample Preparation: An appropriate amount of the dried extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol). The solution is then filtered through a 0.22 μm membrane filter before injection into the UPLC-MS/MS system.

  • Quantification: A calibration curve is generated using a certified reference standard of shionone. The concentration of shionone in the samples is then determined by comparing its peak area to the calibration curve.

Below is a workflow diagram illustrating the process from plant material to quantitative analysis.

experimental_workflow Plant_Material Aster tataricus (Roots & Rhizomes) from different geographical sources Grinding Drying and Grinding Plant_Material->Grinding Extraction Supercritical Fluid Extraction (SFE) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->Purification Analysis UPLC-MS/MS Quantification Crude_Extract->Analysis For Quantification Pure_Shionone Purified Shionone Purification->Pure_Shionone Data Comparative Data Table (Shionone Content) Analysis->Data

Caption: Workflow for shionone analysis from Aster tataricus.

References

Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Triterpenoid Derivatives from Aster tataricus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The perennial herb Aster tataricus, a cornerstone of traditional Eastern Asian medicine, presents a rich reservoir of bioactive compounds. Among these, triterpenoids have emerged as a focal point of scientific investigation due to their diverse and potent pharmacological activities. While the term "Tatarinoid A" does not correspond to a currently recognized compound in widespread scientific literature, this guide delves into the structure-activity relationships (SAR) of prominent triterpenoid (B12794562) derivatives isolated from Aster tataricus. By examining the intricate connections between their chemical structures and biological functions, we aim to provide a valuable resource for researchers engaged in drug discovery and development.

The triterpenoids within Aster tataricus are key contributors to its therapeutic effects, which include anti-inflammatory, antitussive, and anticancer properties.[1][2] Understanding the SAR of these molecules is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide will synthesize available experimental data to illuminate these relationships, offering a comparative analysis of various derivatives.

Comparative Biological Activities of Aster tataricus Triterpenoids

The biological activities of triterpenoids isolated from Aster tataricus and their derivatives have been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data, providing a comparative overview of their potency.

CompoundBiological ActivityAssayIC50 / EC50 / Other MetricReference
ShiononeAnti-inflammatoryInhibition of NO production in LPS-stimulated RAW264.7 cellsNot specified as inactive in some antioxidant assays[3]
EpifriedelinolAntioxidantHemolysis, lipid peroxidation, superoxide (B77818) radical generation assaysInactive[3]
Oleanolic Acid Derivative (Compound 7)Anti-inflammatoryInhibition of NO production in LPS-activated RAW264.7 cellsIC50: 8.5 µM[4]
Oleanolic AcidhCE1 InhibitionEnzyme inhibition assayIC50: 0.28 µM
Ursolic AcidhCE1 InhibitionEnzyme inhibition assayIC50: 0.24 µM
3-O-acetyl-β-boswellic acid15-LOX-2 InhibitionEnzyme inhibition assayIC50: 12.2 ± 0.47 μM

Note: The lack of extensive quantitative data for a broader range of specific "tatarinoid" derivatives necessitates a broader look at related triterpenoids to infer potential SAR principles.

Structure-Activity Relationship Insights

The analysis of various triterpenoid structures reveals several key features that govern their biological activity:

  • Oxygenation and Acetylation: The presence and position of hydroxyl and acetyl groups significantly influence the anti-inflammatory and cytotoxic activities. For instance, the acetylation of hydroxyl groups can modulate the lipophilicity of the molecule, thereby affecting its cell permeability and interaction with molecular targets.

  • The C-28 Carboxylic Acid Group: For oleanane (B1240867) and ursane-type triterpenoids, the carboxylic acid group at the C-28 position is often crucial for their inhibitory activity against enzymes like human carboxylesterase 1 (hCE1).

  • Substitution on the A-ring: Modifications on the A-ring of the triterpenoid skeleton, such as the introduction of different functional groups, can fine-tune the biological activity. The presence of a hydroxyl group at C-24 has been shown to be beneficial for both 5-LOX and COX-1 inhibition in some pentacyclic triterpenes.

  • The Pentacyclic Skeleton: The overall shape and rigidity of the pentacyclic triterpenoid scaffold (e.g., oleanane, ursane) provide a fundamental framework for interaction with biological targets. Subtle changes in this framework can lead to significant differences in activity.

Experimental Protocols

A comprehensive understanding of the SAR of Aster tataricus triterpenoids is built upon robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

1. Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages

  • Objective: To assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

    • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

    • After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

2. Human Carboxylesterase (hCE) Inhibition Assay

  • Objective: To determine the inhibitory potency of compounds against human carboxylesterase 1 (hCE1) and 2 (hCE2).

  • Enzyme Source: Recombinant human hCE1 and hCE2.

  • Substrate: A fluorogenic substrate specific for each isozyme is used.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • The reaction mixture contains the enzyme, buffer, and various concentrations of the test compound.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Interactions and Pathways

To facilitate a deeper understanding of the molecular mechanisms underlying the biological activities of Aster tataricus triterpenoids, the following diagrams illustrate a hypothetical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_analysis Data Analysis plant Aster tataricus Plant Material extract Crude Extract plant->extract fractions Fractionation extract->fractions compounds Pure Triterpenoid Derivatives fractions->compounds invitro In Vitro Assays (e.g., Anti-inflammatory, Cytotoxicity) compounds->invitro invivo In Vivo Models (e.g., Animal models of disease) invitro->invivo sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the discovery and development of bioactive triterpenoids from Aster tataricus.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb phosphorylates & degrades nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates tatarinoid Triterpenoid Derivative (e.g., Compound 7) tatarinoid->ikk inhibits gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nfkb_nuc->gene activates

Caption: A simplified diagram of the NF-κB signaling pathway, a common target for the anti-inflammatory effects of triterpenoids.

References

A Comparative Analysis of Leading Neuroprotective Natural Products: A Framework for Evaluating Novel Compounds like Tatarinoid A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of three leading neuroprotective natural products—Curcumin, Resveratrol (B1683913), and Quercetin (B1663063)—is presented here to serve as a benchmark for the evaluation of new therapeutic candidates. While direct experimental data on the neuroprotective activities of the novel compound Tatarinoid A is not yet available in published literature, this guide provides a robust framework for its future assessment. The neuroprotective potential of compounds from the Polygala genus, from which this compound is likely derived, has been noted in ethnobotanical and preliminary scientific contexts, suggesting that a systematic evaluation is warranted.

This guide is intended for researchers, scientists, and drug development professionals, offering a clear comparison of the neuroprotective efficacy of these well-studied natural products, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Comparison of Neuroprotective Activity

The following table summarizes the neuroprotective effects of Curcumin, Resveratrol, and Quercetin against common in vitro models of neurotoxicity. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

CompoundNeurotoxin ModelCell LineConcentration of CompoundOutcome MeasureResultCitation
Curcumin Glutamate (20 mM)PC121 µMCell Viability (MTS assay) & LDH releaseSignificantly attenuated glutamate-induced cell death and LDH release.[1]
Resveratrol Hydrogen Peroxide (H₂O₂)Embryonic Neural Stem Cells100, 150, 250 µMCell ViabilityDecreased H₂O₂-induced cell death by 35%.[2]
Quercetin Amyloid Beta (Aβ)₁₋₄₂ (20 µM)SH-SY5Y100 µMCell Viability (MTT assay)Increased cell viability to 62.84% (a 28.56% increase compared to Aβ-treated cells).[3]
Quercetin Amyloid Beta (Aβ)₁₋₄₂ (10 µM)Primary Cortical Neurons5 µMCell Viability (MTT assay)Significantly attenuated Aβ-induced cytotoxicity.[4]

Mechanisms of Neuroprotection

Curcumin, Resveratrol, and Quercetin exert their neuroprotective effects through multiple mechanisms, often involving the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.

Key Signaling Pathways

A predominant pathway implicated in the neuroprotective action of many natural products is the PI3K/Akt signaling pathway . Activation of this pathway promotes cell survival and inhibits apoptosis.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Natural_Products Curcumin, Resveratrol, Quercetin Receptor Receptor Tyrosine Kinase Natural_Products->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth Akt->Cell_Survival Promotes

Caption: The PI3K/Akt signaling pathway is activated by neuroprotective natural products.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow Start Seed cells in 96-well plate Incubate Incubate (24h) Start->Incubate Treat Treat with neurotoxin and/or neuroprotective compound Incubate->Treat Incubate_Again Incubate (24-48h) Treat->Incubate_Again Add_MTT Add MTT solution (0.5 mg/mL) Incubate_Again->Add_MTT Incubate_MTT Incubate (2-4h) until purple precipitate is visible Add_MTT->Incubate_MTT Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Shake Shake plate to dissolve formazan (B1609692) crystals Add_Solvent->Shake Read Read absorbance at 570 nm Shake->Read

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[5]

  • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., Curcumin, Resveratrol, Quercetin) for a specified duration (e.g., 1-2 hours) before introducing the neurotoxin (e.g., Aβ, H₂O₂, glutamate).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Detailed Protocol:

  • Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • Reaction Mixture: Prepare a reaction mixture containing NADH and sodium pyruvate.

  • Incubation: Add the supernatant to the reaction mixture and incubate at room temperature.

  • Absorbance Reading: Measure the decrease in absorbance at 340 nm over time as NADH is converted to NAD+. The rate of this decrease is proportional to the LDH activity.

  • Calculation: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release).

Protein Expression Analysis: Western Blot for PI3K/Akt Pathway

Western blotting is used to detect the phosphorylation and thus activation of key proteins in a signaling cascade.

Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE to separate proteins by size Start->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-Akt, anti-Akt) Blocking->Primary_Ab Wash_1 Wash to remove unbound primary antibody Primary_Ab->Wash_1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash_1->Secondary_Ab Wash_2 Wash to remove unbound secondary antibody Secondary_Ab->Wash_2 Detection Add chemiluminescent substrate and image the blot Wash_2->Detection

Caption: General workflow for Western blot analysis of protein expression.

Detailed Protocol:

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of PI3K and Akt overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Curcumin, Resveratrol, and Quercetin are well-established neuroprotective natural products with a substantial body of evidence supporting their efficacy in various preclinical models. They serve as excellent benchmarks for the evaluation of new compounds. The provided protocols and data framework will be invaluable for the systematic investigation of this compound and other novel neuroprotective candidates, facilitating a direct comparison of their potential therapeutic benefits. Future research should aim to conduct head-to-head comparative studies under standardized conditions to definitively rank the neuroprotective potency of these and other emerging natural products.

References

Independent Analysis of Tatarinoid A: A Synthetic and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthetic routes to Tatarinoid A and an overview of its potential biological activity. While direct independent replications of the initial synthesis have not been formally published, this document compares the first reported total synthesis with subsequent stereochemical revisions and explores the current understanding of its biological context.

Synthetic Approaches to this compound: A Comparative Summary

The first total synthesis of (-)-Tatarinoid A was reported by Slutskyy et al. This initial work laid the foundation for accessing this natural product. However, subsequent studies by the same research group led to a critical revision of the stereochemistry of the entire Tatarinoid family.

ParameterFirst Total Synthesis of (-)-Tatarinoid A (Slutskyy et al.)Revised Stereochemistry of (-)-Tatarinoid A
Starting Material 1-bromo-2,4,5-trimethoxybenzene (B1606720) and (R)-N-methoxy-N-methyl-2-(tert-butyldimethylsilyloxy)propanamideNot re-synthesized, but stereochemistry revised
Key Steps 1. Formation of aryllithium reagent and addition to Weinreb amide. 2. Reduction of the resulting ketone. 3. Deprotection of the silyl (B83357) ether.Based on the synthesis of (-)-Tatarinoid B, the absolute configuration at the chiral center was reassigned.
Overall Yield 63% (over 3 steps)[1]Not applicable
Reported Stereochemistry Initially proposed as R based on computational studies of the natural isolate.Revised to S based on synthetic studies.[2][3]

Experimental Protocols

First Total Synthesis of (-)-Tatarinoid A (Slutskyy et al.)

The synthesis of (-)-Tatarinoid A was achieved in three steps from 1-bromo-2,4,5-trimethoxybenzene.[1]

  • Synthesis of (S)-1-(2,4,5-trimethoxyphenyl)propan-1-one: To a solution of 1-bromo-2,4,5-trimethoxybenzene in anhydrous THF at -78°C is added n-butyllithium. After stirring, a solution of (R)-N-methoxy-N-methyl-2-(tert-butyldimethylsilyloxy)propanamide in anhydrous THF is added. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted. The crude product is purified by column chromatography.

  • Synthesis of (1S,2S)-1-(2,4,5-trimethoxyphenyl)propan-1,2-diol: The ketone from the previous step is reduced. Specific reducing agent and conditions were not detailed in the initial communication but would typically involve a hydride reagent.

  • Synthesis of (-)-Tatarinoid A: The silyl protecting group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF at 0°C to afford (-)-Tatarinoid A.[1]

Biological Activity and Signaling Pathways

This compound is isolated from the rhizome of Acorus tatarinowii, a plant used in traditional Chinese medicine for its effects on the central nervous system. Pharmacological studies of A. tatarinowii extracts suggest a role in regulating cyclic adenosine (B11128) monophosphate (cAMP) activity. While the specific molecular target of this compound has not yet been elucidated, its potential mechanism of action may involve the modulation of the cAMP signaling pathway.

The cAMP signaling cascade is a ubiquitous pathway involved in numerous cellular processes. A simplified representation of this pathway is as follows:

camp_pathway extracellular_signal Extracellular Signal (e.g., Hormone, Neurotransmitter) gpcr G-Protein Coupled Receptor (GPCR) extracellular_signal->gpcr Binds g_protein G-Protein (Gs) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Gene Transcription, Enzyme Activation) pka->cellular_response Phosphorylates Targets tatarinoid_a This compound (Potential Modulator) tatarinoid_a->ac Modulates?

A potential mechanism of this compound via the cAMP signaling pathway.

Experimental Workflow: First Total Synthesis of (-)-Tatarinoid A

The following diagram illustrates the synthetic workflow for the initial total synthesis of (-)-Tatarinoid A.

synthesis_workflow start 1-bromo-2,4,5-trimethoxybenzene + Weinreb Amide step1 Aryllithium Formation & C-C Coupling start->step1 intermediate1 Protected Ketone step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Protected Diol step2->intermediate2 step3 Deprotection (TBAF) intermediate2->step3 product (-)-Tatarinoid A step3->product

Workflow for the first total synthesis of (-)-Tatarinoid A.

References

Head-to-head comparison of different Tatarinoid A synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reported total synthesis of (–)-Tatarinoid A, a naturally occurring compound isolated from the rhizome of Acorus tatarinowii. This plant has known pharmacological effects on the central nervous system, making its constituents, including Tatarinoid A, subjects of interest for further research and drug development. To date, a single, efficient enantioselective synthesis has been reported, which also led to the structural revision of this natural product. This document offers a comprehensive overview of this synthetic route, including quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategy.

Overview of the Synthetic Approach

The first and thus far only total synthesis of (–)-Tatarinoid A was accomplished by Movassaghi and colleagues.[1][2] Their approach is a linear three-step sequence starting from commercially available 1-bromo-2,4,5-trimethoxybenzene (B1606720). A key feature of this synthesis is the strategic use of a Weinreb amide to control the addition of a nucleophilic aryl group, thereby preventing over-addition and leading to the desired ketone precursor. The synthesis is highly efficient, achieving a 63% overall yield.[1] Furthermore, the synthetic efforts were instrumental in revising the absolute stereochemistry of this compound to S from the previously proposed R configuration.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (–)-Tatarinoid A.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Weinreb Amide FormationTBS-protected methyl (R)-lactate(R)-N-methoxy-N-methyl-2-((tert-butyldimethylsilyl)oxy)propanamideN,O-dimethylhydroxylamine hydrochloride, i-PrMgCl, THF99
2Aryllithium AdditionWeinreb amide from Step 1, 1-bromo-2,4,5-trimethoxybenzene(S)-2-((tert-butyldimethylsilyl)oxy)-1-(2,4,5-trimethoxyphenyl)propan-1-onen-BuLi, THF, -78 °C81
3TBS DeprotectionKetone from Step 2(–)-Tatarinoid ATBAF, THF, 0 °C78
Overall 63

Experimental Protocols

A detailed description of the experimental procedures for each key step in the synthesis of (–)-Tatarinoid A is provided below.

Step 1: Synthesis of (R)-N-methoxy-N-methyl-2-((tert-butyldimethylsilyl)oxy)propanamide

To a solution of N,O-dimethylhydroxylamine hydrochloride in THF, isopropylmagnesium chloride (i-PrMgCl) is added at 0 °C. The resulting mixture is stirred before the addition of (R)-methyl 2-((tert-butyldimethylsilyl)oxy)propanoate (TBS-protected methyl (R)-lactate). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted. The crude product is purified by chromatography to yield the Weinreb amide as a clear oil in 99% yield.

Step 2: Synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)-1-(2,4,5-trimethoxyphenyl)propan-1-one

To a solution of 1-bromo-2,4,5-trimethoxybenzene in anhydrous THF at -78 °C, n-butyllithium (n-BuLi) is added dropwise to generate the corresponding aryllithium species. A solution of the Weinreb amide from Step 1 in THF is then added to the aryllithium solution at -78 °C. The reaction mixture is stirred at this temperature until the starting material is consumed. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted. The organic layers are combined, dried, and concentrated. The resulting crude product is purified by flash chromatography to afford the desired ketone in 81% yield.

Step 3: Synthesis of (–)-Tatarinoid A (TBS Deprotection)

The TBS-protected ketone from Step 2 is dissolved in THF and cooled to 0 °C. A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added dropwise. The reaction is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched with water and extracted. The combined organic layers are dried and concentrated. The residue is purified by column chromatography to give (–)-Tatarinoid A as a white solid in 78% yield.

Synthetic Route Visualization

The following diagram illustrates the overall synthetic strategy for (–)-Tatarinoid A.

Tatarinoid_A_Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product 1_bromo 1-bromo-2,4,5- trimethoxybenzene addition Aryllithium Addition 1_bromo->addition 1. n-BuLi 2. Weinreb amide (81%) lactate TBS-protected methyl (R)-lactate weinreb Weinreb Amide Formation lactate->weinreb N,O-dimethylhydroxylamine·HCl, i-PrMgCl (99%) weinreb->addition from 1-bromo... deprotection TBS Deprotection addition->deprotection TBAF (78%) tatarinoid_A (–)-Tatarinoid A deprotection->tatarinoid_A

Caption: Synthetic route to (–)-Tatarinoid A.

Comparison with Syntheses of Related Tatarinoids

The same publication that details the synthesis of (–)-Tatarinoid A also reports the syntheses of (±)-Tatarinoid B and (–)-Tatarinoid C.[1] A brief comparison highlights the divergent strategies employed from similar starting materials.

  • (–)-Tatarinoid C Synthesis: In contrast to the synthesis of this compound, the synthesis of Tatarinoid C intentionally promotes the over-addition of the aryllithium reagent. This is achieved by using the TBS-protected methyl (R)-lactate directly, without converting it to the Weinreb amide. This leads to the formation of a tertiary alcohol, which is a key intermediate for Tatarinoid C. This synthesis is also completed in three steps with an overall yield of 74%.

  • (±)-Tatarinoid B Synthesis: The synthesis of racemic Tatarinoid B is remarkably concise, accomplished in a single step with a 97% yield. This is achieved through a Wittig-type reaction between 2,4,5-trimethoxybenzaldehyde (B179766) and (1-methoxyethyl)triphenylphosphonium ylide. This approach is highly efficient but does not control the stereochemistry, resulting in the racemic product.

The strategic decision to use a Weinreb amide for this compound synthesis is a clear point of differentiation, enabling the controlled formation of the ketone and preventing the formation of the tertiary alcohol that is characteristic of the Tatarinoid C synthesis.

Conclusion

The total synthesis of (–)-Tatarinoid A by Movassaghi and colleagues stands as an elegant and efficient route to this natural product. Its key strengths lie in its brevity (3 steps), high overall yield (63%), and the strategic use of a Weinreb amide to achieve the desired bond formation. While no other total syntheses of this compound have been reported to date, this initial route provides a solid foundation and a high benchmark for any future synthetic endeavors. The comparative analysis with the syntheses of Tatarinoids B and C further underscores the versatility of the core starting materials and the power of strategic functional group manipulation to access different members of this natural product family.

References

Safety Operating Guide

Proper Disposal of Tatarinoid A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Tatarinoid A, this document outlines procedural, step-by-step guidance to ensure laboratory safety and environmental compliance.

As a natural product isolated from plants of the Acorus genus, the complete toxicological profile of this compound is not extensively documented. Therefore, a cautious approach to its handling and disposal is paramount. This guide is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices when working with this compound.

Immediate Safety and Handling Precautions

Before initiating any work with this compound, it is crucial to adhere to standard laboratory safety protocols. The following table summarizes the key safety and handling recommendations.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
Ventilation Handle solid this compound and its solutions in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
General Handling Avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Response In case of a spill, isolate the area. For solid spills, gently sweep to avoid raising dust and collect in a sealed container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data on the ecotoxicity and degradation of this compound, it is imperative to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or expired pure this compound directly into a designated hazardous waste container for solid chemical waste.

    • Collect all contaminated consumables, such as weighing paper, pipette tips, and gloves, in a separate, sealed plastic bag or container clearly labeled as "Hazardous Chemical Waste" and indicating the contents.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.

    • Do not mix this compound solutions with other waste streams unless their compatibility is confirmed. It is best practice to maintain separate waste streams for different chemical classes.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

  • The label should include the full chemical name ("this compound") and any known hazards. If the solvent used for solutions is hazardous (e.g., flammable), this must also be indicated.

  • Include the date when the waste was first added to the container.

3. Storage of Waste:

  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are sealed tightly to prevent leaks or spills.

  • Store incompatible waste types separately to prevent dangerous reactions.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the above procedure is based on general best practices for the disposal of laboratory chemicals with unknown or poorly characterized toxicity. The core principle is to prevent the release of the substance into the environment.

Visualizing Disposal and Biological Context

To provide further clarity, the following diagrams illustrate the recommended waste disposal workflow and a potential biological pathway that natural products like this compound may influence, based on their known anti-inflammatory properties.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal solid Solid this compound Waste (unused compound, contaminated consumables) solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid Liquid this compound Waste (solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps Contaminated Sharps sharps_container Labeled Sharps Container sharps->sharps_container saa Satellite Accumulation Area (in lab) solid_container->saa liquid_container->saa sharps_container->saa ehs EHS / Licensed Waste Contractor saa->ehs

Caption: Waste Disposal Workflow for this compound.

cluster_pathway Potential Anti-Inflammatory Signaling Pathway Tatarinoid_A This compound IKK IKK Complex Tatarinoid_A->IKK Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: Generalized Anti-Inflammatory Signaling Pathway.

Personal protective equipment for handling Tatarinoid A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tatarinoid A

Audience: Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is the primary line of defense against exposure to potentially hazardous compounds. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Handling Solid Compound Double nitrile gloves, disposable gown, safety glasses with side shields or goggles.
Weighing and Preparing Solutions Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and a properly functioning chemical fume hood. For powdered forms that may become airborne, a fit-tested N95 respirator is recommended.
In-vitro/In-vivo Administration Double nitrile gloves, disposable gown, and safety glasses. Use of a biological safety cabinet for cell culture work is mandatory.
Waste Disposal Double nitrile gloves, disposable gown, and safety glasses.
Spill Cleanup Double nitrile gloves (heavy-duty), disposable gown, safety goggles, and a fit-tested N95 respirator.

Operational and Disposal Plans

Adherence to strict operational procedures is critical to prevent contamination and accidental exposure.

Experimental Protocols: Safe Handling of this compound

1. Preparation and Weighing:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Before handling the compound, ensure all necessary PPE is donned correctly.

  • Use a dedicated set of spatulas and weighing papers for this compound.

  • Clean the weighing area and any equipment used with a suitable deactivating agent (e.g., 70% ethanol (B145695) followed by a mild detergent) after each use.

2. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and a hazard warning (e.g., "Cytotoxic - Handle with Care").

3. Administration:

  • For in-vitro studies, perform all cell culture work in a Class II biological safety cabinet.

  • Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.

  • For in-vivo studies, ensure animals are housed in appropriate containment facilities. All bedding and waste from treated animals should be handled as cytotoxic waste.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert others.

  • Don the appropriate spill cleanup PPE.

  • Contain the spill using absorbent pads from a chemical spill kit.

  • For liquid spills, gently cover with absorbent material. For solid spills, carefully dampen the material with a suitable solvent (e.g., water or ethanol) to prevent dust formation before wiping.

  • Clean the spill area thoroughly with a deactivating agent.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

5. Disposal Plan:

  • All solid waste contaminated with this compound (e.g., gloves, gowns, weighing papers, pipette tips) must be placed in a clearly labeled, sealed container for cytotoxic waste.

  • Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not pour this waste down the drain.

  • Follow your institution's and local regulations for the final disposal of chemical and cytotoxic waste.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh prep_sol Prepare Solution in Fume Hood weigh->prep_sol admin Administer Compound (e.g., in BSC) prep_sol->admin incubate Incubation / Observation admin->incubate decon Decontaminate Work Surfaces incubate->decon dispose_solid Dispose of Solid Waste decon->dispose_solid dispose_liquid Dispose of Liquid Waste decon->dispose_liquid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe dispose_liquid->doff_ppe spill Spill Occurs spill_ppe Don Spill Cleanup PPE spill->spill_ppe contain Contain and Clean Spill spill_ppe->contain dispose_spill Dispose of Spill Waste contain->dispose_spill dispose_spill->decon

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.